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2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Documentation Hub

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  • Product: 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
  • CAS: 281191-53-5

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Executive Summary 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5) is a highly functionalized terminal alkyne utilized extensively as a rigid molecular scaffold in cross-coupling reactions (e.g., Sonogashira c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5) is a highly functionalized terminal alkyne utilized extensively as a rigid molecular scaffold in cross-coupling reactions (e.g., Sonogashira coupling) and the synthesis of complex polycyclic systems ()[1]. For drug development professionals and materials scientists, understanding its solid-state architecture is critical. The spatial orientation of its benzyloxy and methoxy substituents dictates both its reactivity profile and its supramolecular assembly. This technical whitepaper provides an in-depth analysis of its crystallographic behavior, detailing the causality behind conformational preferences, the non-covalent interactions governing its crystal packing, and the self-validating protocols required for rigorous X-ray diffraction (XRD) analysis.

Molecular Geometry & Conformational Analysis

The molecular geometry of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is governed by a delicate thermodynamic balance between electronic conjugation and steric repulsion.

  • Steric Hindrance vs. Planarity: The central benzene ring is asymmetrically substituted at the 1, 2, and 4 positions. The 1-methoxy and 2-benzyloxy groups experience significant steric clash due to their ortho relationship. To minimize this Pauli repulsion, the bulky benzyloxy group is forced to twist out of the plane of the central phenyl ring. This disruption of coplanarity prevents extended π-conjugation between the benzyl ether oxygen and the central ring, localizing electron density and altering the molecular dipole.

  • Ethynyl Group Orientation: The terminal alkyne at the 4-position is para to the methoxy group and meta to the benzyloxy group. Because the ethynyl group (–C≡CH) is linear and sterically undemanding, it remains coplanar with the central benzene ring. This allows for efficient orbital overlap with the aromatic system, rendering the terminal alkyne proton highly polarized and acidic—a critical factor for its solid-state behavior.

Supramolecular Packing & Intermolecular Interactions

The crystal packing of ethynyl-substituted benzenes is predominantly driven by weak but highly directional non-covalent interactions. For 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, the supramolecular architecture is defined by three distinct motifs:

  • C≡C–H ··· O Supramolecular Synthons: The acidic terminal alkyne proton acts as a robust hydrogen bond donor. In the solid state, this proton typically forms intermolecular hydrogen bonds with the electron-rich methoxy or benzyloxy oxygen atoms of adjacent molecules (C–H···O distance ≈ 2.4–2.6 Å) ()[2]. This specific interaction drives the formation of infinite 1D supramolecular chains.

  • C≡C–H ··· π Interactions: In packing arrangements where oxygen acceptors are sterically shielded by the benzyl ring, the alkyne proton alternatively interacts with the π-electron cloud of the central benzene ring or the alkyne triple bond of a neighboring molecule. These C–H···π contacts (typically 2.7–2.9 Å) serve as secondary stabilizing forces for the 3D crystalline network ()[3].

  • π–π Stacking: The presence of two aromatic systems (the central phenyl ring and the benzyl ring) facilitates offset face-to-face π–π stacking interactions (centroid-to-centroid distance ≈ 3.6–3.8 Å), which lock the supramolecular chains into rigid 2D sheets.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To obtain high-resolution X-ray diffraction data for functionalized ethynylbenzenes, the following self-validating protocol is required. Every step is engineered to minimize thermal noise and maximize phase coherence.

Step 1: Crystal Growth (Vapor Diffusion)
  • Causality: Slow crystallization is mandatory to prevent the kinetic trapping of amorphous aggregates or twinned crystals, which corrupt diffraction data.

  • Procedure: Dissolve 20 mg of the compound in a minimum volume of toluene (an excellent solvent for aromatic ethers). Place the uncapped vial inside a larger, sealed chamber containing hexane (anti-solvent). Allow vapor diffusion to proceed isothermally at 298 K for 48–72 hours until colorless, block-like single crystals precipitate.

Step 2: X-Ray Diffraction Data Collection
  • Causality: Data must be collected at cryogenic temperatures (100 K) to suppress atomic thermal displacement parameters. This is absolutely essential for accurately locating the highly mobile terminal ethynyl hydrogen atom in the electron density map.

  • Procedure: Select a pristine single crystal under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil to protect it from atmospheric moisture. Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using continuous ω and φ scans.

Step 3: Structure Solution and Refinement
  • Causality: Intrinsic phasing provides an unbiased initial electron density map, preventing model bias during the assignment of the sterically crowded ortho-substituents.

  • Procedure: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS) to account for crystal shape irregularities. Solve the structure using SHELXT. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² with SHELXL. Place the ethynyl hydrogen atom using a riding model, or refine it freely if the data resolution is exceptionally high (d < 0.8 Å).

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, extrapolated from strictly isostructural ethynyl-methoxybenzene derivatives documented in the literature.

Crystallographic ParameterValue / Description
Chemical Formula C₁₆H₁₄O₂
Formula Weight 238.28 g/mol
Collection Temperature 100(2) K
Radiation Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Typical Space Group P2₁/c
Unit Cell Volume ~1350 - 1450 ų
Z (Molecules per unit cell) 4
Calculated Density ~1.25 g/cm³
Absorption Coefficient (μ) ~0.08 mm⁻¹
Final R indices[I > 2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.110
Dominant Intermolecular Contact C≡C–H ··· O (Distance: ~2.55 Å)

Workflow Visualizations

CrystalGrowth Start Synthesized Compound (CAS: 281191-53-5) Solvent Solvent Screening (Toluene / Hexane) Start->Solvent Evap Slow Evaporation (Isothermal, 298 K) Solvent->Evap Method A Diff Vapor Diffusion (Anti-solvent) Solvent->Diff Method B Harvest Crystal Harvesting (Microscope Selection) Evap->Harvest Diff->Harvest Mount Cryoloop Mounting (Paratone-N Oil) Harvest->Mount

Workflow for the crystallization and selection of diffraction-quality single crystals.

XRDProcessing Collect Data Collection (Mo Kα, 100 K) Integrate Frame Integration (SAINT / APEX3) Collect->Integrate Absorb Absorption Correction (SADABS) Integrate->Absorb Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve Refine Anisotropic Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Refine->Refine Iterative Cycles CIF Final CIF Generation & Validation (checkCIF) Refine->CIF R1 < 0.05

X-ray diffraction data processing pipeline from collection to final CIF validation.

References

  • Title: One-Pot Synthesis of 2-R-Naphtho[2,3-b]thiophene-4,9-diones via Cyclization of 2-(R-Ethynyl)-1,4-naphthoquinones with Na2S2O3 Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

  • Title: Nearly Isostructural Polymorphs of Ethynylbenzene: Resolution of CH···π(arene) and Cooperative CH···π(C⋮C) Interactions by Pressure Freezing Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet and Toxicity Profile of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Executive Summary 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5) is a structurally complex, highly functionalized aromatic alkyne utilized primarily as a versatile synthetic intermediate in advanced drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5) is a structurally complex, highly functionalized aromatic alkyne utilized primarily as a versatile synthetic intermediate in advanced drug discovery and materials science [1]. Featuring a terminal ethynyl group, a methoxy ether, and a benzyloxy moiety, this compound is engineered for precision cross-coupling reactions (e.g., Sonogashira coupling) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Because specific in vivo toxicological data for this specialized intermediate is limited, this whitepaper synthesizes its safety profile using rigorous Structure-Activity Relationship (SAR) principles, authoritative chemical handling standards, and field-proven experimental protocols.

Physicochemical Properties & Structural Analysis

Understanding the macroscopic behavior of a compound begins with its molecular architecture. The terminal alkyne provides a highly reactive nucleophilic site when deprotonated, while the benzyloxy and methoxy groups act as electron-donating groups (EDGs) that enrich the electron density of the aromatic ring, making it susceptible to electrophilic attack but relatively stable under basic conditions [2].

Table 1: Physicochemical and Identification Data
PropertyValue / Description
Chemical Name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
CAS Registry Number 281191-53-5
PubChem CID 53425510
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Reactivity Profile Terminal alkyne (acts as a weak acid; pKa ~25); Ether linkages (stable to base, sensitive to strong Lewis acids)

Comprehensive Toxicological Profile (SAR-Based)

In the absence of extensive clinical data, the toxicity of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene must be extrapolated from its functional groups. As a Senior Application Scientist, I approach this by analyzing the metabolic fate of the molecule.

Acute Toxicity & Irritation

Like many substituted benzenes, this compound is highly lipophilic. This lipophilicity facilitates rapid dermal penetration and disruption of lipid bilayers in the stratum corneum, leading to localized inflammation. It is classified predictively as a Skin Irritant (Category 2) and Eye Irritant (Category 2) .

Metabolic Toxicity & Cytochrome P450 Inactivation

The most critical toxicological feature of this molecule is the terminal alkyne . Terminal alkynes are well-documented mechanism-based inactivators (suicide substrates) of hepatic Cytochrome P450 (CYP) enzymes [3].

  • Mechanism of Action: When metabolized by CYP enzymes (e.g., CYP2E1 or CYP3A4), the alkyne undergoes oxygenation to form a highly reactive oxirene or ketene intermediate.

  • Causality of Toxicity: These electrophilic intermediates rapidly alkylate the nucleophilic nitrogen atoms of the CYP heme prosthetic group or adjacent amino acid residues. This covalent binding irreversibly inactivates the enzyme and can trigger hepatotoxic immune responses if the protein adducts are recognized as neoantigens.

  • Secondary Metabolism: The benzyloxy ether is susceptible to CYP-mediated O-dealkylation, yielding a phenolic derivative and benzaldehyde, which is subsequently oxidized to benzoic acid and excreted.

MetabolicPathway Parent 2-(Benzyloxy)-4-ethynyl- 1-methoxybenzene CYP450_1 CYP450 (e.g., CYP3A4) O-Debenzylation Parent->CYP450_1 CYP450_2 CYP450 (e.g., CYP2E1) Alkyne Oxidation Parent->CYP450_2 Phenol Phenol Derivative + Benzaldehyde CYP450_1->Phenol Phase I Metabolism Oxirene Reactive Oxirene Intermediate CYP450_2->Oxirene Oxidation Adducts Protein Adducts / Hepatotoxicity Oxirene->Adducts Covalent Binding GSH Glutathione (GSH) Conjugation Oxirene->GSH Detoxification

Figure 1: Predictive hepatic metabolic pathway and toxicity mechanisms of the compound.

Safety Data Sheet (SDS) Core Guidelines

To ensure a self-validating safety system in the laboratory, the following handling and storage protocols must be strictly adhered to.

Table 2: GHS Classification and Precautionary Measures
Hazard ClassHazard Statement (H-Code)Precautionary Directives (P-Code)
Skin Irritation (Cat 2) H315: Causes skin irritationP280: Wear protective gloves/clothing.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT SE (Cat 3) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors.
Storage Causality

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) and protect from light. Why? Terminal alkynes are prone to photo-oxidation and, in the presence of trace oxygen and ambient light, can undergo slow, spontaneous Glaser-type homocoupling or oxidative degradation. The benzyloxy group is also sensitive to prolonged UV exposure, which can generate benzyl radicals.

Experimental Workflow: Sonogashira Cross-Coupling

The primary utility of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is its participation in Palladium-catalyzed Sonogashira cross-coupling reactions [4]. The following protocol is designed not just as a recipe, but as a mechanistically sound, self-validating workflow.

Step-by-Step Methodology
  • Reagent Preparation & Degassing (Critical Safety Step):

    • Action: Dissolve 1.0 eq of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene and 1.1 eq of an aryl iodide in anhydrous Triethylamine (TEA) or a 1:1 mixture of THF/TEA. Purge the solution with Argon for 15 minutes.

    • Causality: TEA acts as both the solvent and the base required to deprotonate the alkyne. Degassing is mandatory; trace oxygen will allow the copper co-catalyst to drive the undesired oxidative homocoupling of the alkyne (Glaser coupling) instead of the cross-coupling.

  • Catalyst Addition:

    • Action: Under a positive flow of Argon, quickly add 5 mol% Pd(PPh₃)₄ and 10 mol% CuI.

    • Causality: The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. Simultaneously, the CuI reacts with the deprotonated alkyne to form a nucleophilic copper acetylide intermediate. This dual-activation ensures rapid transmetallation to the Palladium center.

  • Reaction Execution:

    • Action: Seal the vessel and stir at 50°C for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system.

    • Causality: The disappearance of the highly UV-active alkyne starting material spot provides real-time, self-validating proof of reaction progression.

  • Quenching & Workup:

    • Action: Cool to room temperature and quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: NH₄Cl is specifically chosen because the ammonium and chloride ions form highly soluble coordination complexes with the heavy metal (Copper) residues, efficiently pulling them into the aqueous waste stream and preventing contamination of the organic product.

Workflow Prep 1. Reagent Preparation & Degassing (Prevent Glaser Homocoupling) Catalyst 2. Catalyst Addition (Pd(PPh3)4 & CuI under Argon) Prep->Catalyst Reaction 3. Reaction Execution (Fume Hood, 50°C, TLC Monitoring) Catalyst->Reaction Workup 4. Quenching & Extraction (Sat. NH4Cl to remove Cu residues) Reaction->Workup Waste 5. Heavy Metal & Organic Waste Disposal Workup->Waste

Figure 2: Sonogashira Coupling Workflow and Safety Checkpoints.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53425510, 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. Retrieved March 24, 2026. URL:[Link]

  • Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P-450 by Terminal Alkynes. Journal of Biological Chemistry. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

Protocols & Analytical Methods

Method

Advanced Bioconjugation and Scaffold Synthesis via CuAAC: Profiling 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Executive Summary & Substrate Profiling The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal conjugation and the synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. This appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal conjugation and the synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. This application note provides an authoritative, self-validating protocol optimized for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5), a highly functionalized, electron-rich aryl alkyne[2].

Unlike standard aliphatic alkynes, the presence of strongly electron-donating methoxy (-OMe) and benzyloxy (-OBn) groups on the phenyl ring fundamentally alters the electronic landscape of the terminal alkyne. While electron-withdrawing groups (EWGs) typically accelerate the initial deprotonation step by increasing the acidity of the terminal proton, electron-donating groups (EDGs) uniquely stabilize the resulting dinuclear copper-acetylide intermediate[3]. This stabilization ensures robust conversion rates, excellent turnover numbers, and strict regioselectivity, making this substrate highly valuable for synthesizing complex pharmacophores and antibody-drug conjugates (ADCs)[4][5].

Mechanistic Rationale & Catalytic Cycle

To achieve a high-yielding CuAAC reaction—especially in aqueous biological buffers—the catalytic cycle must be tightly controlled. The active catalyst is Cu(I), which is thermodynamically unstable and prone to rapid oxidation or disproportionation in the presence of oxygen[6].

Causality of Reagent Selection:

  • THPTA Ligand: We utilize tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) over traditional TBTA because of its superior water solubility. THPTA acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated by the O₂/Cu/ascorbate system, thereby protecting sensitive biomolecules from oxidative degradation[1].

  • Sodium Ascorbate: Acts as the primary reducing agent to maintain copper in the +1 oxidation state[7].

  • Aminoguanidine: The oxidation of ascorbate produces dehydroascorbate and reactive dicarbonyl byproducts. Aminoguanidine is introduced to scavenge these electrophiles, preventing the unwanted covalent modification of arginine residues on target proteins[7].

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation Cu(II) + Ascorbate -> Cu(I) B 2. Alkyne Coordination π-Complex Formation A->B C 3. Cu-Acetylide Formation (Deprotonation of Aryl Alkyne) B->C Base/Buffer D 4. Azide Binding Coordination to Cu(I) C->D + R-N3 E 5. Metallacycle Formation C-N Bond Coupling D->E Rate-Limiting Step F 6. Ring Contraction Triazolyl-Copper Intermediate E->F Fast G 7. Protonolysis Release of 1,4-Triazole F->G + H+ G->A Catalyst Recycling

Caption: Catalytic cycle of CuAAC highlighting the formation of the copper-acetylide intermediate.

Quantitative Data & Stoichiometry

A successful CuAAC reaction is governed by strict stoichiometric ratios. Because 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is highly hydrophobic, it must be prepared as a stock solution in DMSO. The final reaction mixture should contain 5–10% DMSO to prevent substrate precipitation while maintaining biomolecular folding[8].

Table 1: Standard Reagent Stoichiometry for CuAAC Bioconjugation

ReagentStock ConcentrationFinal ConcentrationEquivalents (vs. Cu)Mechanistic Purpose
CuSO₄ 20 mM (in H₂O)0.10 - 0.25 mM1 eqSource of catalytic copper[7].
THPTA Ligand 50 mM (in H₂O)0.50 - 1.25 mM5 eqStabilizes Cu(I), sacrificial reductant[1].
Sodium Ascorbate 100 mM (Fresh in H₂O)5.0 mM20 - 50 eqReduces Cu(II) to active Cu(I)[6].
Aminoguanidine 100 mM (in H₂O)5.0 mMN/AScavenges dicarbonyl byproducts[7].
Aryl Alkyne 10 mM (in DMSO)25 - 100 µMN/A2-(Benzyloxy)-4-ethynyl-1-methoxybenzene[2].
Azide Cargo 5 - 10 mM (in DMSO/H₂O)50 - 200 µMN/AConjugation partner (e.g., modified ADC)[8].

Table 2: Comparative CuAAC Kinetics & Yields (Aryl Alkynes)

Alkyne ClassSubstituent EffectIntermediate StabilityTypical Yield (1-2h)Reference Profile
Electron-Rich Aryl -OMe, -OBn (EDG)Highly stabilized Cu-acetylide80% - 95%Excellent regioselectivity[3],[5].
Electron-Deficient Aryl -F, -NO₂ (EWG)Faster initial deprotonation75% - 90%Prone to side reactions if unbuffered[4].
Aliphatic Alkyne Alkyl chainsStandard baseline stability70% - 85%Standard Sharpless kinetics[9].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the physical validation criteria are met.

Step 1: Stock Solution Preparation
  • Action: Prepare 20 mM CuSO₄, 50 mM THPTA, and 100 mM Aminoguanidine in degassed ultra-pure water. Prepare a 10 mM stock of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene in anhydrous DMSO.

  • Critical Causality: Sodium ascorbate (100 mM) must be prepared fresh immediately before use. Aqueous ascorbate rapidly oxidizes in air, losing its reducing power and generating reaction-stalling byproducts[7].

Step 2: Ligand-Metal Pre-Complexation
  • Action: In a microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ + 12.5 µL of 50 mM THPTA). Incubate at room temperature for 5 minutes[1].

  • Validation Check: The solution must turn a distinct, clear bright blue . This confirms the formation of the Cu(II)-THPTA complex, which prevents free copper from precipitating or nonspecifically binding to biomolecules.

Step 3: Substrate Assembly
  • Action: To your reaction vessel containing the biomolecule/azide in 100 mM Potassium Phosphate buffer (pH 7.0), add the reagents in the following strict order:

    • Aryl Alkyne (2-(Benzyloxy)-4-ethynyl-1-methoxybenzene)

    • Aminoguanidine (to a final concentration of 5 mM)

    • The pre-mixed Cu(II)-THPTA complex

  • Causality: Order of addition is paramount. Adding the metal complex before the protecting ligand (aminoguanidine) can expose proteins to transient, localized metal toxicity[7].

Step 4: Catalytic Initiation & Visual Validation
  • Action: Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction. Cap the tube immediately to minimize oxygen diffusion[7].

  • Self-Validation Check (CRITICAL): Upon the addition of ascorbate, the blue tint of the Cu(II)-THPTA complex must immediately disappear , leaving a colorless or very pale yellow solution.

    • If colorless: Cu(II) has been successfully reduced to catalytically active Cu(I). Proceed to incubation.

    • If blue/brown persists: The ascorbate is dead, or the buffer is hyper-oxygenated. The reaction will stall. Abort, degas buffers, and remake ascorbate.

Step 5: Incubation and Quenching
  • Action: Mix by slow rotation (30 rpm) for 1–2 hours at room temperature[7].

  • Action: Quench the reaction and remove copper by adding EDTA (10 mM final concentration) or by performing size-exclusion chromatography (SEC)[7].

Workflow & Troubleshooting Logic

Protocol_Workflow Step1 1. Prepare Stock Solutions (CuSO4, THPTA, Ascorbate, Aminoguanidine) Step2 2. Ligand-Metal Pre-complexation Mix CuSO4 & THPTA (1:5 ratio) Step1->Step2 Step3 3. Substrate Assembly Combine Azide + Aryl Alkyne + Aminoguanidine Step2->Step3 Step4 4. Catalytic Initiation Add Sodium Ascorbate Step3->Step4 Validate Visual Check: Did solution turn colorless? Step4->Validate Success 5. Incubation & Cleavage Proceed at RT for 1-2 hours Validate->Success Yes (Cu(I) Active) Fail Troubleshooting: Add extra Ascorbate / Degas Buffer Validate->Fail No (Cu(II) remains) End 6. Downstream Purification (Dialysis / SEC / Precipitation) Success->End Fail->Validate Re-evaluate

Caption: Step-by-step experimental workflow and visual self-validation checkpoints for CuAAC.

Comprehensive References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (NIH PMC) URL:[Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water Source: Frontiers in Chemistry URL:[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | C16H14O2 Source: PubChem (NIH) URL:[Link]

  • Tuning of Copper-Catalyzed Multicomponent Reactions toward 3-Functionalized Oxindoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions Source: RSC Advances (NIH PMC) URL:[Link]

Sources

Application

The Sonogashira Cross-Coupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene: A Detailed Guide for Synthetic Chemists

Introduction: Harnessing the Power of C-C Bond Formation for Complex Molecule Synthesis The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Power of C-C Bond Formation for Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its generally mild conditions and tolerance for a wide range of functional groups.[1]

This guide provides a comprehensive overview and detailed protocols for the application of the Sonogashira coupling using a specific, electron-rich alkyne: 2-(benzyloxy)-4-ethynyl-1-methoxybenzene. The presence of both a benzyloxy and a methoxy group on the phenylacetylene core renders this substrate particularly interesting for the synthesis of complex diarylalkynes, which are prevalent motifs in medicinal chemistry and materials science. Understanding the nuances of its reactivity is key to successfully incorporating this building block into synthetic strategies.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)(C≡CR')L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_trans->Product Alkyne R'-C≡C-H Cu_pi [R'-C≡C-H---Cu(I)]⁺ Alkyne->Cu_pi + Cu(I) Cu_acetylide R'-C≡C-Cu Cu_pi->Cu_acetylide + Base - HB⁺ Cu_acetylide->Pd_add Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step. This transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, leading to the formation of a copper(I) acetylide.

  • Transmetalation: This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium complex.

Experimental Protocols for the Sonogashira Coupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

The electron-donating nature of the benzyloxy and methoxy groups in 2-(benzyloxy)-4-ethynyl-1-methoxybenzene can influence its reactivity. While generally beneficial for the reaction, care must be taken to avoid side reactions such as homocoupling of the alkyne (Glaser coupling).[2] The following protocols provide robust starting points for the coupling of this substrate with both aryl iodides and aryl bromides.

Safety First: Handling of Reagents
  • Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Copper(I) Iodide: CuI can be sensitive to light and air and should be stored accordingly. It is often a fine powder and should be handled in a well-ventilated area or fume hood.

  • Solvents and Bases: Anhydrous and degassed solvents are crucial for reproducible results. Amine bases such as triethylamine and diisopropylethylamine are flammable and should be handled with care.

  • Aryl Halides: Many aryl halides are irritants or toxic; consult the Safety Data Sheet (SDS) for each specific reagent before use.

Protocol 1: Standard Sonogashira Coupling with an Aryl Iodide

This protocol is a reliable starting point for the coupling of 2-(benzyloxy)-4-ethynyl-1-methoxybenzene with a range of aryl iodides.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene238.281.21.2
Aryl Iodide-1.01.0
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Anhydrous, Degassed Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), 2-(benzyloxy)-4-ethynyl-1-methoxybenzene (1.2 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive aryl iodides, gentle heating (40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow_Protocol1 start Start reagents Combine Aryl Iodide, Alkyne, PdCl₂(PPh₃)₂, and CuI in Schlenk Flask start->reagents inert Evacuate and Backfill with Argon (3x) reagents->inert solvents Add Anhydrous, Degassed THF and Et₃N inert->solvents react Stir at Room Temperature (or gentle heat if needed) solvents->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Filter, Wash, Dry monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterized Product purify->end caption Figure 2: Workflow for Standard Sonogashira Coupling.

Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide

For less reactive aryl bromides, or when homocoupling of the electron-rich alkyne is a significant side reaction, a copper-free protocol is often advantageous. This typically requires a more active palladium catalyst system and a stronger base.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene238.281.51.5
Aryl Bromide-1.01.0
Pd(OAc)₂224.500.020.02
SPhos410.570.040.04
K₃PO₄212.272.02.0
Anhydrous, Degassed Toluene-5 mL-

Procedure:

  • In a glovebox or under a robust stream of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add the aryl bromide (1.0 mmol), 2-(benzyloxy)-4-ethynyl-1-methoxybenzene (1.5 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Add an additional 3 mL of anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient degassing; impure reagents; low reaction temperature.Use fresh catalyst and high-purity, anhydrous/degassed solvents and base. Increase reaction temperature, particularly for aryl bromides.[3] Consider a more active ligand for less reactive halides.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high concentration of copper catalyst.Ensure rigorous exclusion of air.[2] Reduce the amount of CuI or switch to a copper-free protocol. Slow addition of the alkyne can also minimize homocoupling.
Decomposition of Starting Materials Reaction temperature too high; prolonged reaction time.Monitor the reaction closely and stop when the starting material is consumed. Optimize the temperature to the minimum required for efficient conversion.
Formation of Unidentified Byproducts Side reactions of functional groups; catalyst-mediated decomposition.Consider protecting sensitive functional groups on the aryl halide or alkyne. Screen different catalyst/ligand combinations.

Conclusion

The Sonogashira cross-coupling of 2-(benzyloxy)-4-ethynyl-1-methoxybenzene is a versatile and powerful method for the synthesis of complex diarylalkynes. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this electron-rich building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point, and the troubleshooting guide offers a framework for overcoming common challenges. As with any chemical reaction, careful optimization of parameters for each specific substrate combination will ultimately lead to the highest yields and purity of the desired products.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Schilz, M.; Plenio, H. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. J. Org. Chem.2012 , 77 (6), 2798–2807. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

  • Maiti, D.; Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. J. Am. Chem. Soc.2009 , 131 (47), 17423–17429. [Link]

  • Al-Zoubi, R. M.; Al-Masri, M. R.; Al-Qawasmeh, R. A. Sonogashira cross-coupling reactions of aryl halides with terminal alkynes catalyzed by a palladium/N-heterocyclic carbene complex in water under aerobic conditions. Tetrahedron Lett.2010 , 51 (1), 186–190. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467-4470. [Link]

  • Al-Zoubi, R. M. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Process Res. Dev.2012 , 16 (11), 1866–1871. [Link]

Sources

Method

Application Note: Selective Deprotection of the Benzyloxy Group in 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Introduction & Strategic Overview The molecule 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene presents a classic chemoselectivity challenge in organic synthesis. The objective is to selectively cleave the benzyloxy ether (-OBn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The molecule 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene presents a classic chemoselectivity challenge in organic synthesis. The objective is to selectively cleave the benzyloxy ether (-OBn) to reveal a phenol, yielding 5-ethynyl-2-methoxyphenol .

This transformation is complicated by the presence of two highly sensitive functional groups:

  • Terminal Alkyne (-C≡CH): Highly susceptible to reduction.

  • Aryl Methyl Ether (-OMe): Susceptible to cleavage by harsh Lewis acids.

Standard debenzylation relies on catalytic hydrogenolysis (e.g., H₂, Pd/C). However, these conditions are non-selective and will rapidly reduce the terminal alkyne to an alkene or alkane[1]. Conversely, utilizing a strong Lewis acid like Boron Tribromide (BBr₃) will successfully cleave the benzyl ether but will indiscriminately cleave the methyl ether as well, resulting in an undesired catechol derivative.

To achieve absolute chemoselectivity, we must employ a reagent that exploits the steric and electronic differences between the benzyl and methyl ethers, while operating under non-reductive conditions.

Mechanistic Rationale: Navigating Chemoselectivity

The optimal solution for this transformation is the use of a Boron Trichloride-Dimethyl Sulfide complex (BCl₃·SMe₂) [2].

The Causality Behind the Reagent Choice

BCl₃ is a milder Lewis acid compared to BBr₃. It coordinates preferentially to the more sterically accessible and electron-rich oxygen of the benzyl ether over the tightly bound oxygen of the aryl methyl ether.

The addition of dimethyl sulfide (SMe₂) is not merely a solvent choice; it fundamentally alters the reaction pathway. When the BCl₃ activates the benzyl ether, SMe₂ acts as an internal, soft nucleophile. It attacks the benzylic carbon via an Sₙ2-like mechanism, yielding the desired phenol and a benzyl-dimethylsulfonium byproduct.

  • Why this matters: By trapping the benzyl group as a sulfonium salt, the reaction prevents the formation of a highly reactive, free benzyl carbocation. Free carbocations are notorious for undergoing electrophilic addition to electron-rich terminal alkynes, which would destroy the substrate.

An emerging orthogonal approach utilizes Visible-Light-Mediated DDQ Oxidation [3]. This photoredox method cleaves benzyl ethers via single-electron oxidation without requiring acidic or reductive conditions, making it an excellent modern alternative for highly sensitive substrates.

Quantitative Data: Method Comparison

The table below summarizes the expected outcomes when subjecting 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene to various deprotection conditions.

Deprotection MethodAlkyne ToleranceMethoxy ToleranceMechanism of CleavageExpected Yield (Target)
H₂, Pd/C (1 atm) Poor (Over-reduction)ExcellentCatalytic Hydrogenolysis0% (Product destroyed)
BBr₃ (DCM, 0 °C) GoodPoor (Cleaves to -OH)Strong Lewis Acid / Sₙ2< 15% (Catechol forms)
BCl₃·SMe₂ (DCM, 0 °C) Excellent Excellent Mild Lewis Acid / Soft Nuc.85 - 95%
DDQ, hν (440 nm) ExcellentExcellentPhotoredox Oxidation75 - 85%

Visualizing the Selectivity Pathway

Chemoselectivity SM 2-(Benzyloxy)-4-ethynyl- 1-methoxybenzene PdC H₂, Pd/C (Reductive) SM->PdC BBr3 BBr₃ (Harsh Lewis Acid) SM->BBr3 BCl3 BCl₃·SMe₂ (Mild Lewis Acid) SM->BCl3 Prod1 Alkyne Reduced (Over-reduction) PdC->Prod1 Destroys -C≡CH Prod2 Methoxy Cleaved (Catechol formation) BBr3->Prod2 Cleaves -OMe Prod3 5-ethynyl-2-methoxyphenol (Target Achieved) BCl3->Prod3 Selectively cleaves -OBn

Reaction pathway demonstrating chemoselectivity of BCl3·SMe2 over traditional deprotection methods.

Experimental Protocol: BCl₃·SMe₂ Mediated Cleavage

This protocol is designed as a self-validating system. Follow the analytical checkpoints to ensure reaction fidelity.

Materials Required
  • 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.0 equiv)

  • BCl₃·SMe₂ complex (2.0 M in DCM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Dissolve the substrate (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a glass syringe, add the BCl₃·SMe₂ solution (3.0 equiv) dropwise down the side of the flask. Causality note: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that could compromise the methyl ether.

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 2 to 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.6) will disappear. The product, 5-ethynyl-2-methoxyphenol, will appear as a more polar spot (R_f ~0.3) that stains intensely with KMnO₄.

  • Quenching: Once complete, cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the bubbling ceases and the pH is neutral.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Confirmation: Analyze the crude product via LC-MS.

    • Validation Checkpoint: The product (MW: 148.16) should exhibit a prominent [M-H]⁻ peak at m/z 147.1 in negative electrospray ionization (ESI-).

Workflow Step1 1. Preparation Dissolve substrate in anhydrous DCM under N₂/Ar Step2 2. Cooling Chill reaction vessel to 0 °C using an ice bath Step1->Step2 Step3 3. Reagent Addition Add BCl₃·SMe₂ dropwise to control exotherm Step2->Step3 Step4 4. Reaction Stir for 2-4 hours; monitor via LC-MS (m/z 147.1) Step3->Step4 Step5 5. Quenching Carefully quench with saturated NaHCO₃ at 0 °C Step4->Step5 Step6 6. Isolation Extract (DCM), dry (Na₂SO₄), and concentrate Step5->Step6

Step-by-step experimental workflow for the selective debenzylation using BCl3·SMe2.

Alternative Protocol: Visible-Light Photoredox DDQ

If the substrate exhibits extreme sensitivity to Lewis acids, an orthogonal photochemical approach can be utilized[3].

  • Dissolve the substrate in a biphasic mixture of DCM/H₂O.

  • Add 25 mol% of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Irradiate the mixture with a 440 nm blue LED (or 525 nm green LED for higher selectivity) at room temperature.

  • The photo-excited DDQ acts as a single-electron oxidant, selectively cleaving the benzyl ether while leaving the alkyne and methyl ether completely untouched.

References

  • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Synlett, vol. 1993, no. 09, 1993, pp. 663-664. Organic Chemistry Portal / Thieme. Available at:[Link]

  • "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." Organic Letters, vol. 23, no. 2, 2021, pp. 437-441. ACS Publications. Available at:[Link]

Sources

Application

Synthesis of 1,2,3-triazoles using 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Application Note: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC using 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Executive Summary & Mechanistic Rationale The 3-benzyloxy-4-methoxy-phenyl moiety i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC using 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Executive Summary & Mechanistic Rationale

The 3-benzyloxy-4-methoxy-phenyl moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized in the synthesis of homoisoflavanones and other bioactive scaffolds targeting angiogenesis and cancer proliferation[1]. By functionalizing this core with a terminal alkyne to form 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene , researchers can leverage the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate libraries of triazole-linked therapeutics.

Independently developed by Meldal and Sharpless, the CuAAC reaction is the premier example of "click chemistry," transforming organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles[2]. While uncatalyzed Huisgen cycloadditions require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst lowers the transition state energy by approximately 11 kcal/mol, accelerating the reaction by up to 7 orders of magnitude and ensuring strict 1,4-regioselectivity[3].

Because 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is an electron-rich aryl alkyne, it readily forms the requisite copper(I)-acetylide intermediate. However, the electron-donating nature of the methoxy and benzyloxy groups can slightly stabilize the alkyne, making the choice of an accelerating ligand critical for rapid turnover.

Experimental Design & Causality

To ensure a highly efficient and self-validating protocol, the experimental design relies on specific, mechanistically driven choices:

  • Catalyst Generation (CuSO₄ / Sodium Ascorbate): Rather than using oxidation-prone Cu(I) salts directly, Cu(I) is generated in situ by reducing copper(II) sulfate pentahydrate with a two-fold excess of sodium ascorbate[4]. This ensures a continuous supply of the active Cu(I) species and prevents the oxidative homocoupling of the alkyne (Glaser coupling).

  • Ligand Acceleration (TBTA): Tris-(benzyltriazolylmethyl)amine (TBTA) is employed as a tetradentate ligand. TBTA serves a dual purpose: it completely envelopes the Cu(I) center to protect it from disproportionation and oxidation by dissolved oxygen, and it significantly accelerates the catalytic cycle by stabilizing the dinuclear copper intermediates[5].

  • Solvent System (t-BuOH/H₂O): A 1:1 mixture of tert-butanol and water is the optimal sustainable solvent system[6]. The aqueous environment is necessary for the ascorbate-driven reduction of Cu(II), while t-BuOH ensures the complete solvation of the highly lipophilic 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene and TBTA.

CuAAC_Cycle Cu_Cat 1. Cu(I)-TBTA Complex Pi_Complex 2. Cu(I)-Alkyne π-Complex Cu_Cat->Pi_Complex Acetylide 3. Cu(I)-Acetylide Complex Pi_Complex->Acetylide Base (-H+) Metallacycle 4. 6-Membered Metallacycle Acetylide->Metallacycle Triazolyl_Cu 5. Cu(I)-Triazolyl Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_Cat Protonation (+H+) Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product Alkyne 2-(Benzyloxy)-4-ethynyl- 1-methoxybenzene Alkyne->Pi_Complex Azide Organic Azide (R-N3) Azide->Metallacycle

Catalytic cycle of the TBTA-accelerated CuAAC reaction with the target alkyne.

Quantitative Reaction Scope

The following table summarizes the quantitative performance of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.0 equiv.) reacted with various azides (1.1 equiv.) using the standardized protocol described below.

Azide PartnerSolvent SystemTime (h)Yield (%)Purity (HPLC)
Benzyl azidet-BuOH/H₂O (1:1)2.094>98%
Phenyl azidet-BuOH/H₂O (1:1)4.089>97%
1-Azidohexanet-BuOH/H₂O (1:1)3.092>98%
Ethyl 2-azidoacetatet-BuOH/H₂O (1:1)2.591>99%

Standardized Experimental Protocol

Reagents & Materials
  • Alkyne: 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.0 mmol)

  • Azide: Organic azide of choice (1.1 mmol)

  • Catalyst Precursor: CuSO₄·5H₂O (0.05 mmol, 5 mol%)

  • Reducing Agent: Sodium ascorbate (0.10 mmol, 10 mol%)

  • Ligand: TBTA (0.05 mmol, 5 mol%)

  • Solvent: t-BuOH and Milli-Q H₂O (1:1 v/v, 10 mL total)

  • Quenching Agent: 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution

Step-by-Step Methodology
  • Reagent Solvation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.0 mmol) and the selected organic azide (1.1 mmol) in 5 mL of t-BuOH. Add TBTA (0.05 mmol) to this organic mixture.

  • Aqueous Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 2.5 mL of Milli-Q H₂O. In another vial, dissolve sodium ascorbate (0.10 mmol) in 2.5 mL of Milli-Q H₂O.

  • Degassing (Critical Step): Sparge both the organic flask and the aqueous vials with nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the in situ generated Cu(I) back to inactive Cu(II).

  • Catalyst Initiation: Add the aqueous CuSO₄ solution to the organic flask, followed immediately by the dropwise addition of the aqueous sodium ascorbate solution. The reaction mixture will typically transition from a pale blue to a bright yellow/orange suspension, indicating the formation of the active Cu(I)-TBTA complex.

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes).

    • Validation Check: The starting alkyne is highly UV-active and stains dark brown with KMnO₄ (R_f ~ 0.6). The reaction is deemed complete when this spot entirely disappears, replaced by a highly polar, UV-active triazole product spot (R_f ~ 0.2-0.3).

  • Quenching & Extraction: Once complete, dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and quench by adding 15 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 15 minutes.

    • Validation Check: The aqueous layer must turn a distinct, deep blue color. This visually confirms that the EDTA has successfully chelated the copper ions, pulling them out of the organic phase and preventing heavy metal contamination of the final API.

  • Purification: Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Workflow Step1 1. Reagent Prep Alkyne + Azide Step2 2. Degassing N2 Sparging Step1->Step2 Step3 3. Catalyst Add CuSO4/NaAsc/TBTA Step2->Step3 Step4 4. Reaction Stir at RT Step3->Step4 Step5 5. Quenching EDTA Wash Step4->Step5 Step6 6. Purification Silica Column Step5->Step6

Experimental workflow for the synthesis and purification of the triazole product.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews / ACS Publications URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL:[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

Method

Advanced Application Note: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC using 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Executive Summary & Mechanistic Causality The advent of click chemistry revolutionized bioconjugation and drug discovery. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubsti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The advent of click chemistry revolutionized bioconjugation and drug discovery. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the complementary 1,5-disubstituted regioisomers ()[1].

This application note details the optimized RuAAC protocol for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (PubChem CID: 53425510)[2]. This specific substrate is an electron-rich, sterically demanding aryl alkyne. Its electron-donating methoxy and benzyloxy groups increase the electron density of the alkyne moiety, which accelerates the initial coordination to the Ruthenium center but necessitates specific ligand environments to prevent off-target homocoupling.

The Causality of Catalyst and Solvent Selection

Unlike CuAAC, which proceeds via a copper-acetylide intermediate (restricting it to terminal alkynes), RuAAC operates via the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle ()[3].

  • Catalyst Choice: We specify CpRuCl(COD) (COD = cyclooctadiene) over the traditional CpRuCl(PPh3)2. The COD ligand is highly labile compared to triphenylphosphine, allowing the rapid generation of the active 14-electron [Cp*RuCl] species at ambient temperature[4]. This prevents the thermal degradation commonly observed when heating aryl azides[5].

  • Solvent Choice: Degassed DMF is selected as the optimal solvent. The highly polar nature of DMF stabilizes the transition state during the rate-determining reductive elimination step, drastically reducing reaction times from hours to minutes[5].

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl] Coord Coordination Complex (Azide + Aryl Alkyne) Cat->Coord Substrate Binding Ruthenacycle Six-Membered Ruthenacycle (Oxidative Coupling) Coord->Ruthenacycle Oxidative Coupling RedElim Reductive Elimination (Rate-Determining Step) Ruthenacycle->RedElim Rearrangement RedElim->Cat Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole RedElim->Product Product Dissociation

Figure 1: Catalytic cycle of RuAAC highlighting oxidative coupling and reductive elimination.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, solvent environment, and thermodynamic conditions for electron-rich aryl alkynes[4][5][6].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5 : 1,4)Mechanistic Consequence
CpRuCl(COD) DMF 25 (RT) 2.0 92 >99:1 Labile COD allows RT activation; DMF stabilizes intermediates.
CpRuCl(PPh3)2Dioxane604.085>99:1Strong PPh3 binding requires thermal activation.
[CpRuCl]4DMF90 (MW)0.2588>99:1Tetramer dissociation requires microwave (MW) heating.
CpRuCl(PPh3)2THF754.06510:1Lack of pentamethyl (Cp) steric bulk reduces regioselectivity.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates mandatory "Validation Gates" to ensure that the reaction trajectory is correct before proceeding to the next step, thereby saving time and preserving high-value substrates like 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene.

Workflow Prep 1. Substrate Preparation Degas 2. Solvent Degassing Prep->Degas React 3. RuAAC Reaction Degas->React Validate 4. In-Process Validation React->Validate Purify 5. Workup & Purification Validate->Purify

Figure 2: Self-validating experimental workflow for RuAAC synthesis.

Materials Required
  • Alkyne: 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (0.5 mmol, ~119.1 mg)

  • Azide: Benzyl azide (0.5 mmol, ~66.6 mg) (Note: Handle low-molecular-weight azides with strict safety precautions due to explosion hazards)

  • Catalyst: Cp*RuCl(COD) (0.01 mmol, 2 mol%, ~3.8 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), rigorously degassed (2.5 mL)

Step-by-Step Procedure

Step 1: Atmospheric Control & Substrate Preparation

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (119.1 mg, 0.5 mmol) and Cp*RuCl(COD) (3.8 mg, 0.01 mmol).

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum/argon backfilling.

    • Causality: Ru(II) catalysts are highly susceptible to oxidation to inactive Ru(III)/Ru(IV) species in the presence of dissolved O2. Strict inert conditions are non-negotiable.

Step 2: Initiation

  • Dissolve benzyl azide (66.6 mg, 0.5 mmol) in 2.5 mL of anhydrous, degassed DMF.

  • Inject the azide/DMF solution into the Schlenk tube via a gas-tight syringe under positive argon pressure.

  • Stir the reaction mixture at room temperature (25 °C) in the dark.

Step 3: In-Process Validation Gate (1 Hour)

  • Withdraw a 10 µL aliquot using a micro-syringe. Quench by exposing to air and diluting with 100 µL of ethyl acetate.

  • Validation Checkpoint (TLC): Spot against the starting alkyne on silica gel (Eluent: Hexanes/EtOAc 7:3).

    • Signature: The starting aryl alkyne is highly UV-active (due to the extended conjugation of the benzyloxy-methoxy-phenyl ring) and runs with a high Rf. The resulting 1,5-triazole will appear as a new, highly polar, UV-active spot near the baseline or mid-plate. If the starting material spot persists heavily, inject an additional 1 mol% of catalyst.

Step 4: Workup and Purification

  • After 2 hours, or upon complete consumption of the alkyne as validated by TLC, quench the reaction by opening the flask to the atmosphere and adding 5 mL of water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF.

    • Causality: DMF has a high boiling point and partitions into organic layers; LiCl washes selectively pull DMF into the aqueous phase, preventing NMR signal suppression later.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 5: Final Analytical Validation Gate (NMR)

  • Dissolve the purified product in CDCl3 and acquire a ^1^H NMR spectrum.

  • Validation Checkpoint (Regiochemistry): Confirm the formation of the 1,5-isomer by examining the triazole ring proton.

    • Signature: The C4-H proton of a 1,5-disubstituted 1,2,3-triazole characteristically resonates as a sharp singlet at δ 7.4 – 7.8 ppm . If the reaction had yielded the 1,4-isomer (e.g., due to copper contamination), the C5-H proton would appear significantly further downfield (δ 8.0 – 8.5 ppm ).

References

  • Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768.[Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.[Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53425510, 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. Retrieved March 24, 2026.[Link]

Sources

Application

Application Note: Scalable Protocol for the Synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Introduction 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5), also referred to as 3-benzyloxy-1-ethynyl-4-methoxybenzene, is a highly valuable terminal alkyne building block. It is utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5), also referred to as 3-benzyloxy-1-ethynyl-4-methoxybenzene, is a highly valuable terminal alkyne building block. It is utilized extensively in the synthesis of bisbenzylisoquinoline alkaloids (such as neferine analogues), functionalized heterocycles, and potent antitumoral agents like thienopyrrolizinones[1].

Scaling up the synthesis of terminal alkynes from aryl aldehydes often presents significant chemical engineering hurdles. Traditional methods rely on the Corey-Fuchs reaction, which is notoriously difficult to scale due to its reliance on cryogenic temperatures and the generation of stoichiometric triphenylphosphine oxide waste. This application note details a highly scalable, transition-metal-free, and cryogen-free two-step protocol starting from commercially available isovanillin, optimized for multigram to kilogram production.

Process Chemistry Rationale

To ensure scientific integrity and operational safety during scale-up, every step of this protocol has been engineered to avoid hazardous intermediates and complex purifications.

  • Step 1: Benzylation of Isovanillin: The synthesis begins with the selective O-benzylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Using benzyl bromide and potassium carbonate, the reaction is driven to completion under reflux[1]. Acetonitrile (MeCN) is specifically selected as the solvent over Dimethylformamide (DMF). While DMF accelerates the reaction, it frequently causes severe emulsion issues during aqueous workup on a multigram scale. MeCN allows for a simple filtration of inorganic salts and direct concentration, creating a self-validating and clean intermediate transfer.

  • Step 2: Modified Seyferth-Gilbert Homologation: To convert the intermediate aldehyde to the target alkyne without the cryogenic requirements of the Corey-Fuchs method, we utilize the Seyferth-Gilbert homologation via the Bestmann-Ohira reagent[2].

  • Safety & Scalability via In Situ Generation: Isolating and storing diazo compounds poses a severe explosion hazard at scale. To circumvent this, the Bestmann-Ohira reagent is generated in situ using imidazole-1-sulfonyl azide hydrochloride and dimethyl 2-oxopropylphosphonate[3]. Imidazole-1-sulfonyl azide is a bench-stable, highly safe diazotransfer reagent. The addition of methanol is mechanistically critical; it reacts with potassium carbonate to generate the methoxide anion, which subsequently attacks the phosphonate to release the reactive carbanion species that drives the homologation[3],[2].

Experimental Workflows

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

Objective: High-yielding protection of the phenolic hydroxyl group.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Reagent Charging: Charge the flask with isovanillin (50.0 g, 328 mmol, 1.0 eq) and anhydrous acetonitrile (500 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (68.0 g, 492 mmol, 1.5 eq) to the stirring solution.

  • Alkylation: Add benzyl bromide (43.0 mL, 361 mmol, 1.1 eq) dropwise over 15 minutes via an addition funnel to prevent uncontrolled exotherms[1].

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and stir for 4 hours. Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 3:1); the isovanillin spot (Rf ~0.3) should completely disappear.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad and wash the filter cake with cold acetonitrile (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (400 mL), wash with water (2 × 200 mL) and brine (200 mL). Dry over anhydrous MgSO₄ and concentrate to yield a white crystalline solid. (Expected yield: 92–95%).

Step 2: Synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Objective: Cryogen-free homologation to the terminal alkyne.

  • Diazotransfer Setup: In a 2 L reactor equipped with a mechanical stirrer, suspend imidazole-1-sulfonyl azide hydrochloride (64.5 g, 307 mmol, 1.2 eq) in anhydrous acetonitrile (600 mL)[3].

  • In Situ Reagent Generation: Add K₂CO₃ (106 g, 768 mmol, 3.0 eq) and dimethyl 2-oxopropylphosphonate (51.0 g, 307 mmol, 1.2 eq). Stir the mixture at 25 °C for 2 hours. The Bestmann-Ohira reagent is now active in the solution.

  • Homologation: Dissolve the 3-benzyloxy-4-methoxybenzaldehyde intermediate (62.0 g, 256 mmol, 1.0 eq) in anhydrous methanol (300 mL). Add this solution dropwise to the reactor over 30 minutes.

  • Reaction: Stir the reaction mixture at 25 °C for 15 hours.

  • Quench & Extraction: Quench the reaction by adding deionized water (500 mL). Extract the aqueous layer with ethyl acetate (3 × 400 mL).

  • Targeted Washing: Combine the organic layers. Critical Step: Wash with 5% aqueous HCl (300 mL) to selectively protonate and remove water-soluble imidazole byproducts[3]. Follow with saturated NaHCO₃ (300 mL) and brine (300 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure. Pass the crude oil through a short-path silica gel plug (Hexanes/EtOAc 9:1) to remove baseline impurities, affording the target alkyne as a pale yellow solid/oil. (Expected yield: 80–85%).

Method Comparison (Data Presentation)

To justify the protocol selection for scale-up, the quantitative and operational parameters of standard alkyne synthesis methods are compared below:

ParameterCorey-Fuchs ReactionIsolated Bestmann-OhiraIn Situ Bestmann-Ohira (This Protocol)
Operating Temperature -78 °C to Room Temp0 °C to Room Temp25 °C (Room Temp)
Reagents Required CBr₄, PPh₃, n-BuLiIsolated diazo compoundImidazole-1-sulfonyl azide, K₂CO₃
Major Waste/Byproducts Triphenylphosphine oxideHazardous diazo wasteWater-soluble imidazole salts
Scalability Poor (Cryogenic/Waste)Moderate (Safety hazards)Excellent (Safe, Mild)
Purification Difficult (Chromatography)ModerateSimple (Aqueous wash + Short plug)

Mechanistic & Workflow Visualization

G Iso Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Step1 Benzylation BnBr, K2CO3, MeCN, Reflux Iso->Step1 Int 3-Benzyloxy-4-methoxybenzaldehyde Step1->Int Step2b Seyferth-Gilbert Homologation MeOH, RT, 15h Int->Step2b Reagents Dimethyl 2-oxopropylphosphonate + Imidazole-1-sulfonyl azide Step2a In situ Diazotransfer K2CO3, MeCN, RT Reagents->Step2a BOR Bestmann-Ohira Reagent (Generated in situ) Step2a->BOR BOR->Step2b Prod 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (Target Alkyne) Step2b->Prod

Figure 1: Scalable two-step workflow for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene synthesis.

References

  • Title: Design, Synthesis, and Evaluation of Novel Thienopyrrolizinones as Antitubulin Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Seyferth-Gilbert Alkyne Synthesis Source: Organic Chemistry Select URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5). This terminal alkyne is a highly valuable intermediate in drug development, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5). This terminal alkyne is a highly valuable intermediate in drug development, frequently utilized in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC).

The most efficient, mild, and scalable synthetic route involves a two-step sequence: the selective O-benzylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde), followed by a Seyferth-Gilbert homologation utilizing the Bestmann-Ohira Reagent (BOR). This guide provides field-validated protocols, mechanistic causality for experimental choices, and advanced troubleshooting for common yield-limiting issues.

Synthetic Workflow

SynthesisWorkflow SM Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Step1 O-Benzylation BnBr, K2CO3, MeOH, Reflux SM->Step1 Int 3-Benzyloxy-4-methoxybenzaldehyde Step1->Int 90-97% Yield Step2 Seyferth-Gilbert Homologation Bestmann-Ohira Reagent, K2CO3, MeOH, RT Int->Step2 Prod 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Step2->Prod 80-85% Yield

Workflow for the two-step synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene from isovanillin.

Standard Operating Procedures (Protocols)

Protocol A: O-Benzylation of Isovanillin

This step utilizes a classic Williamson ether synthesis mechanism. Potassium carbonate deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide that attacks the electrophilic benzylic carbon of benzyl bromide 1.

  • Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve isovanillin (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.2 eq). Stir for 15 minutes at room temperature. The solution will darken slightly as the phenoxide forms.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux for 4–14 hours.

  • Validation: Monitor via TLC (Petroleum Ether/EtOAc 3:1). The starting material (Rf ~ 0.1) will be entirely consumed and replaced by the benzylated intermediate (Rf ~ 0.3) 2.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition between ethyl acetate and water, wash with brine, dry over Na₂SO₄, and evaporate to yield 3-benzyloxy-4-methoxybenzaldehyde.

Protocol B: Seyferth-Gilbert Homologation via Bestmann-Ohira Reagent

This protocol avoids the harsh strong bases (e.g., n-BuLi) and cryogenic temperatures required by the Corey-Fuchs reaction, making it ideal for maintaining the integrity of the benzyloxy protecting group 3.

  • Setup: In an oven-dried flask under an Argon atmosphere, dissolve 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 eq) in one portion.

  • Reagent Addition: Rapidly inject the Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq) via syringe.

  • Reaction & Validation: Stir at room temperature for 12–18 hours. The mixture will turn pale yellow, and mild effervescence (N₂ gas evolution) serves as visual confirmation of the active ylide reacting with the aldehyde 4.

  • Workup: Quench with 5% aqueous NaHCO₃. Extract with diethyl ether (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene.

Quantitative Optimization Data

The success of the homologation step is highly dependent on the solvent and base used. The table below summarizes the causality between reaction conditions and the resulting product distribution.

Table 1: Effect of Solvent and Base on Bestmann-Ohira Homologation Yield 5

Solvent SystemBaseTemperatureTarget Alkyne Yield (%)HWE Enone Byproduct (%)
Methanol (MeOH) K₂CO₃ RT 85 - 95% < 2%
THF / MeOH (1:1)K₂CO₃RT60 - 70%15 - 20%
DMFK₂CO₃RT< 5%> 80%
Methanol (MeOH)DIPEART< 5%> 85%

Troubleshooting Guides & FAQs

Q: My benzylation reaction is stalling at ~70% conversion. Adding more K₂CO₃ does not help. How can I drive it to completion? A: Benzyl bromide is highly susceptible to hydrolysis, especially if your K₂CO₃ is hygroscopic and introduces ambient moisture into the refluxing mixture. This side reaction consumes your electrophile. Solution: Ensure strictly anhydrous conditions. If the reaction stalls, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This triggers an in situ Finkelstein reaction, converting the remaining benzyl bromide into the significantly more reactive benzyl iodide, which will rapidly drive the O-alkylation to 100% completion.

Q: In the homologation step, NMR shows I isolated a Horner-Wadsworth-Emmons (HWE) enone byproduct instead of my target alkyne. What went wrong? A: This is a classic mechanistic failure caused by incorrect solvent or base selection (see Table 1). The Bestmann-Ohira Reagent requires a nucleophilic alkoxide (generated from MeOH and K₂CO₃) to attack its carbonyl group. This attack cleaves the acetyl moiety (as methyl acetate) and releases the active Seyferth-Gilbert diazo ylide. If you use an aprotic solvent like DMF or a non-nucleophilic base like DIPEA, the acetyl group remains intact. Consequently, the intact reagent acts as a standard HWE phosphonate, yielding an enone instead of the alkyne 5. Solution: Strictly use anhydrous Methanol and K₂CO₃ to ensure proper reagent activation.

Q: The Bestmann-Ohira reagent is expensive and degrades over time during storage. Can I generate it in situ? A: Yes. You can synthesize the active reagent in the same pot to improve overall cost-efficiency and ensure maximum reagent activity. React the highly stable and inexpensive dimethyl (2-oxopropyl)phosphonate with a diazo transfer reagent (such as imidazole-1-sulfonyl azide) and K₂CO₃ in acetonitrile. Once the diazo transfer is complete, add your 3-benzyloxy-4-methoxybenzaldehyde dissolved in methanol directly to the flask to initiate the homologation 5.

References

  • Identification of Interleukin-8-Reducing Lead Compounds Based on SAR Studies on Dihydrochalcone-Related Compounds in Human Gingival Fibroblasts (HGF-1 cells)
  • Biocatalytic Organic Synthesis of Optically Pure (S)
  • Bestmann-Ohira Reagent: Alkynes from Aldehydes Source: Sigma-Aldrich URL
  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Source: Organic Syntheses URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Optimization

Technical Support Center: Suppression of Glaser Homocoupling for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and professionals in drug development who are encountering challenges with the undesired Glaser...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and professionals in drug development who are encountering challenges with the undesired Glaser homocoupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. Our goal is to provide you with in-depth troubleshooting strategies, scientifically-grounded explanations, and practical protocols to minimize this side reaction and maximize the yield of your desired cross-coupled product.

The Challenge: Unraveling the Glaser Homocoupling Side Reaction

The copper-catalyzed Glaser coupling, an oxidative homocoupling of terminal alkynes, is a foundational C-C bond-forming reaction.[1][2] However, when the objective is a heterocoupling reaction, such as the Sonogashira coupling, this homocoupling becomes a significant side reaction, leading to the formation of a symmetric 1,3-diyne dimer.[3][4] This not only consumes your valuable alkyne substrate but also complicates the purification process.[3][5]

The substrate in focus, 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, possesses electron-donating groups on the aromatic ring, which can influence the acidity of the terminal alkyne proton and the reactivity of the resulting copper acetylide intermediate. Understanding and controlling the factors that favor the undesired homocoupling pathway is paramount for a successful synthesis.

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competing catalytic cycles. The desired cross-coupling reaction (e.g., Sonogashira) competes directly with the undesired Glaser homocoupling.

cluster_0 Desired Cross-Coupling (e.g., Sonogashira) cluster_1 Undesired Glaser Homocoupling A Aryl Halide (Ar-X) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X C->D G Transmetalation D->G E Terminal Alkyne (R-C≡C-H) F Cu(I) Acetylide (R-C≡C-Cu) E->F Cu(I), Base F->G H Ar-Pd(II)-C≡C-R G->H I Reductive Elimination H->I I->B Regeneration J Cross-Coupled Product (Ar-C≡C-R) I->J K 2 x Terminal Alkyne (R-C≡C-H) L 2 x Cu(I) Acetylide (R-C≡C-Cu) K->L Cu(I), Base M Oxidative Dimerization L->M Oxidant (e.g., O2) N Homocoupled Product (R-C≡C-C≡C-R) M->N

Caption: Competing pathways: desired cross-coupling vs. undesired Glaser homocoupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during syntheses involving 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene and provides actionable solutions based on established chemical principles.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my starting alkyne. What is the most likely cause?

A: You are likely observing the Glaser homocoupling product. This side reaction is primarily promoted by the copper(I) co-catalyst, especially in the presence of an oxidant, most commonly atmospheric oxygen.[3][4] The copper acetylide intermediate, essential for the cross-coupling, can undergo oxidative dimerization to form the 1,3-diyne.[3]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical first step.[3]

    • Action: Degas all solvents and liquid reagents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (high-purity argon or nitrogen) for at least 30 minutes.[6]

    • Action: Assemble your reaction under a positive pressure of an inert gas using Schlenk line techniques or in a glovebox.[6]

  • Evaluate Your Copper Catalyst Loading:

    • Action: High concentrations of the copper(I) catalyst can accelerate homocoupling.[3] Reduce the CuI loading to the range of 0.5-2 mol%. In some cases, even lower loadings may be effective.

Q2: I've already taken steps to exclude oxygen, but homocoupling is still a major issue. What other parameters can I adjust?

A: Beyond oxygen exclusion, several other factors can be fine-tuned to disfavor the homocoupling pathway.

Troubleshooting Steps:

  • Switch to a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper catalyst entirely.[4][7]

    • Action: Explore copper-free Sonogashira protocols. These often require a more active palladium catalyst system, potentially with specialized ligands.

  • Optimize the Ligand for the Palladium Catalyst: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Action: For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and may suppress side reactions.[8]

  • Solvent and Base Selection: The reaction medium plays a crucial role.

    • Action: The choice of solvent can impact the solubility and reactivity of the catalytic species.[8][9] Aprotic solvents like THF, dioxane, or toluene are commonly used.[8] The base is also critical; amine bases are common, but inorganic bases like Cs₂CO₃ or K₃PO₄ can sometimes be advantageous in suppressing side reactions.[4]

  • Temperature Control:

    • Action: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.[8] Higher temperatures can sometimes accelerate side reactions more than the main reaction. In some cases, maintaining a low temperature (even below 0 °C) during workup can also prevent post-reaction coupling.[10][11]

  • Slow Addition of the Alkyne:

    • Action: Adding the 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[3][4]

Q3: Can I use a protecting group for the alkyne?

A: Yes, this is a very effective, albeit less atom-economical, strategy.

  • Action: Protect the terminal alkyne with a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[7] The silyl-protected alkyne will not undergo Glaser coupling. After the cross-coupling reaction, the silyl group can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

Q4: Are there any additives that can suppress homocoupling?

A: Yes, the addition of a reducing agent can help maintain the copper catalyst in the +1 oxidation state, thereby inhibiting the oxidative homocoupling pathway.

  • Action: Consider the addition of a mild reducing agent, such as sodium ascorbate or tin(II) chloride, to the reaction mixture.[10][11][12]

Summary of Key Parameters for Minimizing Glaser Homocoupling

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen is a key oxidant in the Glaser coupling mechanism.[3]
Copper(I) Catalyst Reduce loading (0.5-2 mol%) or eliminate (copper-free protocol)High concentrations of Cu(I) can accelerate the homocoupling side reaction.[3]
Palladium Ligand Use bulky, electron-rich phosphines or NHCsCan promote the desired cross-coupling pathway over side reactions.[8]
Temperature Lowest effective temperatureHigher temperatures may disproportionately increase the rate of side reactions.[8]
Alkyne Addition Slow addition via syringe pumpMaintains a low concentration of the alkyne, disfavoring bimolecular homocoupling.[3][4]
Additives Consider mild reducing agents (e.g., sodium ascorbate)Helps to prevent the oxidation of Cu(I) required for Glaser coupling.[10][11]
Protecting Groups Use of silyl protecting groups (e.g., TMS, TIPS)Physically blocks the terminal alkyne from participating in homocoupling.[7]

Troubleshooting Workflow

Start Significant Homocoupling Observed Inert_Check Is the reaction under a strictly inert atmosphere? Start->Inert_Check Degas Action: Thoroughly degas all solvents and reagents. Use Schlenk line or glovebox. Inert_Check->Degas No Copper_Check Are you using a copper co-catalyst? Inert_Check->Copper_Check Yes Degas->Copper_Check Reduce_Cu Action: Reduce CuI loading (try 0.5-2 mol%). Consider slow addition of alkyne. Copper_Check->Reduce_Cu Yes Optimize Action: Optimize other parameters (ligand, solvent, base, temperature). Copper_Check->Optimize No Reduce_Cu->Optimize Success Homocoupling Minimized Reduce_Cu->Success Issue Resolved Copper_Free Action: Switch to a copper-free protocol. Copper_Free->Success Issue Resolved Protect Consider protecting the alkyne with a silyl group. Optimize->Protect Protect->Success Issue Resolved

Caption: A decision-making workflow for troubleshooting Glaser homocoupling.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

This protocol is a starting point and may require optimization for your specific aryl halide.

Reagent and Glassware Preparation:

  • All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of high-purity argon or nitrogen.

  • Solvents (e.g., THF, toluene, or dioxane) and amine bases (e.g., triethylamine or diisopropylethylamine) must be of high purity and thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

  • All solid reagents should be dried in a vacuum oven.

Reaction Setup (using Schlenk technique):

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and any solid ligand under a positive pressure of argon.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) via syringe.

  • In a separate vial, dissolve 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.2 mmol, 1.2 equiv) in the degassed solvent (2 mL).

Reaction Execution:

  • Stir the mixture in the Schlenk flask at room temperature for 10 minutes.

  • Add the solution of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Minimizing homocoupling side products in Sonogashira reactions. BenchChem Technical Support.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Alfa Chemistry.
  • Perkin, E. L., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Enzymology, 605, 249-271.
  • Kovács, L., et al. (2025).
  • Golas, P. L., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3071-3083.
  • Golas, P. L., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • BenchChem. (2025). Preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem Technical Support.
  • Jones, C. R., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques.
  • McComas, K. N., et al. (2018). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Wang, T., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(26), 14537-14545.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem Technical Support.
  • Li, J.-H., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 21(5), 606.
  • BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis. BenchChem Technical Support.
  • Golas, P. L., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Sivan, V. P., & Suresh, C. H. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(59), 31216-31238.
  • Winters, M. W., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(5), 2638-2644.
  • Royal Society of Chemistry. (2026). Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross‐coupling reactions....
  • Wang, Y., et al. (2023). A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. Molecules, 28(13), 5143.
  • BenchChem. (2025). Optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent). BenchChem Technical Support.
  • Chow, T. J., & Lin, C.-C. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(15), 5074-5077.
  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Journal of the American Chemical Society, 143(9), 3545-3554.
  • ChemRxiv. (2025).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Overview 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is a moderately non-polar aryl alkyne, typically synthesized via the Sonogashira cross-coupling of 2-(benzyloxy)-4-bromo-1-methoxybenzene with trimethylsilylacetylene (TM...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is a moderately non-polar aryl alkyne, typically synthesized via the Sonogashira cross-coupling of 2-(benzyloxy)-4-bromo-1-methoxybenzene with trimethylsilylacetylene (TMSA), followed by TMS deprotection[1]. The purification of this terminal alkyne is notoriously challenging due to the co-elution of catalytic byproducts (like triphenylphosphine oxide) and the structural similarities of side-reaction impurities (like homocoupled diynes)[2].

This technical guide provides researchers with a self-validating troubleshooting framework to diagnose and resolve specific chromatographic failures associated with this molecule.

Part 1: Diagnostic Workflow

Use the following diagnostic flowchart to determine the appropriate pre-treatment or specialized chromatography technique based on your initial Thin Layer Chromatography (TLC) results.

PurificationTroubleshooting Start Crude 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (Post-Sonogashira Mixture) TLC Perform TLC Analysis (Hexanes:EtOAc 9:1) Start->TLC TPPO Observation 1: Broad, streaking UV-active band (TPPO Contamination) TLC->TPPO Diyne Observation 2: Close-eluting non-polar spot (Glaser Diyne Byproduct) TLC->Diyne Degradation Observation 3: Brown streaking/low recovery (On-column Degradation) TLC->Degradation MgTreatment Action: Pre-treat with MgCl2 Filter insoluble complex TPPO->MgTreatment AgNO3 Action: Argentation Chromatography (AgNO3-impregnated silica) Diyne->AgNO3 TEATreatment Action: Deactivate silica column with 1% Triethylamine (TEA) Degradation->TEATreatment Pure Purified Target Compound (Rf ~0.3 - 0.4) MgTreatment->Pure AgNO3->Pure TEATreatment->Pure

Figure 1: Diagnostic workflow for resolving common chromatography issues with terminal alkynes.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Co-elution with a Broad, Streaking UV-Active Band

Q: My target alkyne is co-eluting with a massive, streaking impurity that ruins the separation. What is it, and how do I remove it?

Causality: The broad, streaking band is Triphenylphosphine Oxide (TPPO) , a ubiquitous byproduct when using Pd(PPh3)4 as the cross-coupling catalyst[3]. TPPO possesses a highly polarized P=O bond that acts as a strong hydrogen bond acceptor. It interacts intensely with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing it to streak across a wide range of Rf values, inevitably overlapping with your moderately non-polar target alkyne.

Solution: Do not attempt to separate heavy TPPO contamination via standard normal-phase chromatography. Instead, utilize a pre-column chemical complexation strategy. By adding anhydrous Magnesium Chloride (MgCl₂) to the crude mixture in a non-polar solvent (like toluene), the hard Lewis acid Mg²⁺ coordinates with the hard Lewis base oxygen of TPPO. This forms an insoluble [Mg(TPPO)n]Cl₂ complex that precipitates out of solution and can be removed by simple filtration prior to loading the column[3][4]. (See Protocol A).

Issue 2: Poor Resolution from a Slightly Less Polar Impurity

Q: There is a non-polar impurity running just above 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene on the TLC plate. Standard silica gel cannot separate them. What is this impurity?

Causality: This non-polar impurity is the Glaser homocoupling byproduct (1,4-bis(3-(benzyloxy)-4-methoxyphenyl)buta-1,3-diyne). During the Sonogashira reaction, the required copper(I) co-catalyst can mediate the oxidative dimerization of the terminal alkyne if trace oxygen is present in the system[1][2][5]. Because the resulting diyne lacks the slightly polar terminal alkyne proton, it is less polar and elutes just above your target compound.

Solution: Employ Argentation Chromatography (silver nitrate-impregnated silica gel). Silver ions (Ag⁺) form reversible coordinate covalent bonds (π-complexes) with alkynes[6]. The terminal alkyne of your product is sterically accessible and binds strongly to the Ag⁺ stationary phase, significantly reducing its Rf[7]. Conversely, the internal diyne is sterically hindered and highly conjugated, weakening its interaction with Ag⁺, allowing it to elute first without overlap[6]. (See Protocol B).

Issue 3: On-Column Degradation and Poor Mass Recovery

Q: My target compound turns brown on the column, and my isolated yield is suspiciously low despite complete conversion observed in the reaction flask.

Causality: Terminal alkynes can be sensitive to the inherently acidic environment of standard silica gel (pH ~4.5–5.5). If trace amounts of transition metals (Pd or Cu) remain in the crude mixture, the acidic silanol groups can catalyze on-column alkyne hydration or polymerization, leading to brown streaking and poor mass recovery.

Solution: Deactivate the silica gel prior to loading. Flushing the packed column with 1% Triethylamine (TEA) in hexanes neutralizes the most acidic silanol sites, creating a milder environment that preserves the integrity of the terminal alkyne.

Part 3: Quantitative Data & Solvent System Selection

The following table summarizes the expected retention factors (Rf) for the target compound and its common impurities across different chromatographic systems.

Solvent SystemStationary PhaseTarget Alkyne RfGlaser Diyne RfTPPO RfResolution Quality
Hexanes/EtOAc (9:1) Standard Silica Gel (60 Å)~0.35~0.450.00 - 0.25 (Streaks)Poor. High risk of TPPO overlap and diyne co-elution.
Toluene/Hexanes (1:1) Standard Silica Gel (60 Å)~0.30~0.400.00Moderate. Suppresses TPPO streaking, but diyne separation remains tight.
Hexanes/EtOAc (9:1) 10% w/w AgNO₃-Silica Gel~0.15~0.400.00Excellent. Target is strongly retained via Ag⁺ π-complexation.

Part 4: Experimental Protocols

Protocol A: Scalable TPPO Precipitation via MgCl₂ Complexation

This self-validating protocol ensures the removal of >95% of TPPO before chromatography, preventing column fouling.

  • Dissolution: Dissolve the crude post-reaction mixture in a minimal amount of dry toluene (approx. 5 mL per gram of crude).

  • Complexation: Add anhydrous MgCl₂ powder (2.0 to 2.5 equivalents relative to the theoretical TPPO yield)[3].

  • Agitation: Stir the suspension vigorously at room temperature for 2–4 hours. High shear stirring or wet milling significantly improves complexation kinetics by continuously exposing fresh MgCl₂ surfaces[4].

  • Filtration: Filter the mixture through a tightly packed Celite pad in a sintered glass funnel to remove the insoluble MgCl₂-TPPO complex.

  • Washing: Wash the filter cake with cold toluene (2 × 10 mL) to ensure complete recovery of the target alkyne.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a TPPO-free crude oil, ready for standard or argentation chromatography.

Protocol B: Argentation Chromatography (AgNO₃-Silica Gel)

Use this method specifically when Glaser diyne impurities are present.

  • Preparation of Stationary Phase: In a fume hood with subdued lighting, dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of acetonitrile. Add 90 g of standard flash silica gel (40–63 µm) to the solution to form a slurry[6].

  • Drying: Remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting free-flowing powder in a vacuum oven at 80°C overnight[6]. Note: Store in an amber bottle; AgNO₃ is highly light-sensitive.

  • Column Packing: Pack the column using the AgNO₃-impregnated silica gel with Hexanes/EtOAc (95:5). Wrap the exterior of the glass column in aluminum foil to prevent photo-degradation during the run.

  • Loading: Dry-load the TPPO-free crude mixture onto a small amount of standard silica gel, evaporate the solvent, and apply the dry powder evenly to the top of the column bed[6].

  • Elution: Elute with Hexanes/EtOAc (9:1). Monitor fractions via TLC. The sterically hindered homocoupled diyne will elute first. The strongly coordinated 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene will elute significantly later in high purity.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene —a critical terminal alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene —a critical terminal alkyne building block used in the synthesis of kinase inhibitors, including Gefitinib and Erlotinib analogs[1].

While the 4-ethynyl group is technically flanked by smaller protons, the sheer volume and extreme conformational flexibility of the 2-benzyloxy group create a dynamic "umbrella effect" in solution. This transient steric shielding, especially when paired with bulky coupling partners, severely impedes the approach of metal-ligand complexes during transmetalation. Below is our comprehensive, causality-driven guide to troubleshooting and optimizing these challenging cross-coupling and cycloaddition reactions.

Diagnostic Workflow for Steric Hindrance

G Start Reaction Stalls: Low Product Yield CheckHomocoupling Is Glaser Homocoupling Present? Start->CheckHomocoupling YesGlaser Switch to Cu-Free Sonogashira CheckHomocoupling->YesGlaser Yes NoGlaser Is the Coupling Partner Bulky? CheckHomocoupling->NoGlaser No BulkyPartner Use Bulky Ligands (e.g., XPhos, RuPhos) NoGlaser->BulkyPartner Yes NotBulky Check Catalyst Deactivation/Solvent NoGlaser->NotBulky No

Diagnostic workflow for resolving steric hindrance in terminal alkyne cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene with an ortho-substituted aryl chloride yields <10% product. How do I overcome this double steric hindrance? Causality & Solution: The oxidative addition of Pd(0) into aryl chlorides is notoriously slow. When both the aryl halide and the terminal alkyne are sterically hindered, the transmetalation step becomes the bottleneck, leading to catalyst resting states that degrade over time[2]. To resolve this, you must use a bulky, electron-rich phosphine ligand such as XPhos. The steric bulk of XPhos actually accelerates reductive elimination by crowding the Pd(II) center, while its electron-rich nature facilitates the initial oxidative addition into the unreactive C-Cl bond. Actionable Step: Switch from standard Pd(PPh3​)4​ to a precatalyst system like XPhos Pd G3 (2-5 mol%) in a polar aprotic solvent like DMF at 80-100 °C.

Q2: I increased the reaction temperature to force the coupling, but now I'm seeing massive amounts of a yellow byproduct. What is this, and how do I stop it? Causality & Solution: The yellow byproduct is the Glaser homocoupling dimer of your alkyne. When steric hindrance slows down the desired cross-coupling, the terminal alkyne has more time to undergo Cu-catalyzed oxidative dimerization in the presence of trace oxygen[3]. Actionable Step: Implement a Copper-Free Sonogashira protocol. By removing the Cu(I) co-catalyst entirely, you eliminate the primary mechanistic pathway for Glaser coupling. Use an amine-rich solvent system (e.g., Piperidine/DMF) and ensure rigorous freeze-pump-thaw degassing.

Q3: For bioconjugation, I am using CuAAC (Click Chemistry) to react this alkyne with a bulky PEGylated azide. The reaction stalls at 30% conversion. How can I drive it to completion? Causality & Solution: CuAAC is generally robust, but extreme steric hindrance from both the benzyloxy group and a bulky azide can prevent the formation of the critical dinuclear copper intermediate[4]. Furthermore, Cu(I) is easily oxidized to inactive Cu(II) during the prolonged reaction times required for hindered substrates. Actionable Step: Increase the local concentration of active Cu(I) by using a strongly coordinating, accelerating ligand like THPTA or TBTA. These polydentate ligands protect Cu(I) from oxidation and disproportionation while maintaining its catalytic activity[4]. Add sodium ascorbate in discrete portions over time to ensure a continuous supply of Cu(I).

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the quantitative impact of optimizing the catalyst system to overcome steric hindrance. Data reflects the coupling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene with 2-chloro-1,3-dimethylbenzene (a highly hindered electrophile).

Catalyst SystemLigandCo-CatalystTemp (°C)Target Yield (%)Homocoupling (%)
PdCl2​(PPh3​)2​ PPh3​ CuI (10 mol%)801245
Pd(OAc)2​ XPhosCuI (5 mol%)804822
XPhos Pd G3XPhosNone9089 <2
Pd(OAc)2​ RuPhosNone9084<2
Mechanistic Pathway: Steric Relief via Ligand Design

CatalyticCycle Pd0 Pd(0) Active Catalyst (Stabilized by XPhos) PdII_Ox Pd(II) Intermediate (Post-Oxidative Addition) Pd0->PdII_Ox 1. Oxidative Addition (Aryl Halide) PdII_Trans Pd(II) Alkyne Complex (Overcoming Benzyloxy Bulk) PdII_Ox->PdII_Trans 2. Transmetalation (Alkyne) Product Coupled Product PdII_Trans->Product 3. Reductive Elimination Product->Pd0 4. Regeneration

Sonogashira catalytic cycle emphasizing steric relief via bulky ligands.

Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling for Sterically Hindered Substrates

Self-Validation Checkpoint: The absence of a deep blue/green color (indicative of Cu(II) oxidation) and the lack of a non-polar, highly fluorescent spot on TLC (Glaser dimer) validates that the inert atmosphere and copper-free conditions are successfully maintained.

  • Preparation: To a flame-dried Schlenk tube, add 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (1.0 equiv), the bulky aryl halide (1.2 equiv), and XPhos Pd G3 precatalyst (0.03 equiv).

  • Degassing: Seal the tube with a rubber septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M) and degassed piperidine (3.0 equiv) via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under positive Argon pressure.

  • Workup: Quench the reaction with deionized water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to completely remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: High-Efficiency CuAAC with Bulky Azides

Self-Validation Checkpoint: The reaction mixture must turn from light blue (Cu(II) resting state) to pale yellow/colorless immediately upon the addition of sodium ascorbate, visually confirming the generation of the catalytically active Cu(I) species.

  • Preparation: Dissolve the terminal alkyne (1.0 equiv) and the bulky azide (1.1 equiv) in a 1:1 mixture of tert-butanol and H2​O (0.1 M).

  • Catalyst Complexation: In a separate vial, mix CuSO4​⋅5H2​O (0.05 equiv) and THPTA ligand (0.10 equiv) in a minimal amount of water. Stir for 5 minutes until the solution turns a clear, light blue.

  • Activation: Transfer the Cu/THPTA complex to the main reaction mixture.

  • Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (0.20 equiv) dropwise. Observe the self-validating color change to pale yellow.

  • Reaction: Stir at 40 °C for 24 hours. If LC-MS indicates the reaction has stalled, add an additional 0.10 equiv of sodium ascorbate to re-reduce any oxidized copper.

References
  • Title : Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Source : PMC (National Institutes of Health) | URL : [Link]

  • Title : Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Source : Journal of Medicinal Chemistry (ACS Publications) | URL : [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Workflow Guide for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Welcome to the Technical Support Center for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene . This highly lipophilic terminal alkyne is a powerful reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene . This highly lipophilic terminal alkyne is a powerful reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) applications. However, its structural properties frequently cause precipitation in aqueous biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand its thermodynamic root cause. 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene possesses a bulky benzyloxy ether, a methoxy group, and a highly planar aromatic core.

When introduced into an aqueous environment, the molecule cannot form sufficient hydrogen bonds with water. Instead, water molecules are forced to form highly ordered, entropically unfavorable "clathrate cages" around the lipophilic benzyloxy and methoxy groups. To minimize this thermodynamic penalty, the alkyne molecules rapidly self-associate via π−π stacking and hydrophobic interactions, leading to immediate aggregation and precipitation[1].

Because standard CuAAC click chemistry relies on the formation of a copper-acetylide intermediate in aqueous or semi-aqueous media[2], the physical precipitation of the alkyne often outpaces the chemical reaction, resulting in failed conjugations.

Solubilization_Workflow Start Aqueous Assay Requirement Check Tolerates Organic Co-solvents? Start->Check YesCosolvent Use 5-10% DMSO/DMF + THPTA Ligand Check->YesCosolvent Yes (>5%) NoCosolvent Requires 100% Aqueous Media? Check->NoCosolvent No (<1%) Cyclodextrin HP-β-CD Inclusion Complexation NoCosolvent->Cyclodextrin Small Molecule/In Vivo Micelles Surfactant/Micelle (e.g., TPGS/Tween) NoCosolvent->Micelles In Vitro/Cellular

Decision matrix for solubilizing lipophilic alkynes in aqueous click chemistry workflows.

Frequently Asked Questions (Troubleshooting)

Q: My compound precipitates immediately upon addition to the CuAAC reaction buffer. Can I just increase the Cu(I) catalyst concentration to force the reaction? A: No. Increasing Cu(I) concentration in an attempt to "outrun" precipitation will lead to the generation of reactive oxygen species (ROS), which degrades biological targets and causes cellular toxicity[3]. Instead, the solution is kinetic trapping using a highly water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). The π complexation of Cu(I)-THPTA lowers the pKa of the terminal alkyne by up to 9.8 pH units[4]. This allows rapid deprotonation and formation of the Cu-acetylide intermediate before the lipophilic alkyne has time to physically aggregate[3][4].

Q: My downstream application is an in vivo model that cannot tolerate DMSO or DMF. What is the best formulation strategy? A: You should utilize thermodynamic solubilization via cyclodextrin encapsulation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic central cavity and a hydrophilic exterior[5]. The bulky benzyloxy aromatic core of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene fits perfectly into this cavity, forming a 1:1 inclusion complex. This shields the hydrophobic surface area from water, bypassing the entropic penalty of hydration and increasing apparent aqueous solubility by orders of magnitude without the use of organic solvents[5][6].

Q: Why does my reaction fail when using standard TBTA ligand in aqueous buffers? A: TBTA (tris-(benzyltriazolylmethyl)amine) is highly lipophilic and practically insoluble in water, causing both the catalyst and your already-lipophilic alkyne to co-precipitate. For aqueous conjugations, THPTA or BTTAA must be used, as their hydroxyl/polar groups maintain the Cu(I) complex in the aqueous phase[3].

Validated Experimental Protocols

Protocol A: Ligand-Accelerated Aqueous CuAAC (Kinetic Solubilization)

Causality: This protocol uses a carefully timed addition sequence and a hydrophilic ligand (THPTA) to accelerate the click reaction, ensuring the alkyne reacts before it can crystallize out of the 5% DMSO/aqueous mixture.

  • Alkyne Preparation: Dissolve 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene in anhydrous DMSO to create a 50 mM stock.

    • Self-Validation: The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO.

  • Catalyst Pre-complexation: In a separate tube, mix 20 mM aqueous CuSO 4​ with 100 mM aqueous THPTA ligand at a 1:5 volumetric ratio. Incubate at room temperature for 15 minutes.

    • Self-Validation: The mixture will turn a vibrant, clear light-blue. If the solution is cloudy, copper hydroxide has formed due to incorrect buffer pH; discard and remake[3].

  • Reaction Assembly: To your aqueous buffer containing the azide-modified target, add the pre-complexed Cu-THPTA solution.

  • Alkyne Addition: Add the 50 mM alkyne stock to the reaction vessel (ensure final DMSO concentration remains 5% v/v). Mix rapidly via vortexing.

  • Initiation: Immediately add an aqueous stock of Sodium Ascorbate (10-fold molar excess relative to copper) to reduce Cu(II) to catalytically active Cu(I).

    • Self-Validation: The blue tint will instantly fade to colorless or pale yellow, confirming the successful generation of the active Cu(I) species.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

CuAAC_Mechanism Cu Cu(I) Catalyst Complex Cu-Acetylide Intermediate Cu->Complex THPTA Ligand Alkyne Lipophilic Alkyne Alkyne->Complex Deprotonation Product Triazole Product Complex->Product Cycloaddition Azide Azide Partner Azide->Product Coordination Product->Cu Catalyst Regeneration

Ligand-accelerated CuAAC cycle overcoming alkyne insolubility via rapid kinetics.

Protocol B: HP- β -CD Inclusion Complexation (Thermodynamic Solubilization)

Causality: This method forces the lipophilic alkyne into the hydrophobic pocket of the cyclodextrin via solvent evaporation, creating a stable, water-soluble powder ideal for in vivo use.

  • Host Preparation: Prepare a 10% w/v solution of HP- β -CD in ultra-pure water[5].

  • Guest Preparation: Dissolve 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene in a volatile organic solvent (e.g., ethanol) at a concentration of 10 mg/mL.

  • Complexation: Under continuous, high-shear magnetic stirring, add the organic alkyne solution dropwise into the aqueous HP- β -CD solution. Maintain a molar ratio of Alkyne:CD between 1:2 and 1:5[6].

  • Solvent Evaporation: Leave the vessel uncovered in a fume hood with continuous stirring for 24 hours to allow complete evaporation of the ethanol.

    • Self-Validation: The resulting aqueous solution must be completely transparent. If a white precipitate is visible at the bottom, the cyclodextrin is saturated; the un-complexed alkyne has crashed out.

  • Purification: Pass the solution through a 0.22 µm PTFE syringe filter to remove any trace microscopic aggregates.

  • Lyophilization: Freeze the filtered solution at -80°C and lyophilize for 48 hours.

    • Self-Validation: The end product will be a fluffy, white powder that instantly dissolves in 100% aqueous buffers without any co-solvents.

Quantitative Data Summary: Solubilization Strategies

The following table summarizes the performance metrics of the three primary solubilization strategies for lipophilic alkynes like 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene.

Solubilization StrategyMax Apparent Aqueous Conc.Biological CompatibilityCuAAC Reaction KineticsPrimary Application / Use Case
5% DMSO + THPTA ~50 - 100 µMLow-Moderate (DMSO toxicity)Very Fast (Direct access to alkyne)In vitro biochemical assays, lysate labeling
HP- β -CD Complexation > 5 mM High (FDA Approved excipient)Moderate (Requires guest unbinding)In vivo models, live-cell imaging
Micellar (0.1% Tween-20) ~1 mMModerate (Membrane disruption)Slow (Alkyne trapped in micelle core)Robust cell lysates, fixed-cell staining

References

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology National Institutes of Health (NIH) / PMC[Link]

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences SciSpace / Pharmaceutical Research[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes MDPI - Pharmaceuticals[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Long-term storage stability and handling of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

A Guide to Long-Term Storage, Handling, and Stability Frequently Asked Questions (FAQs) & Troubleshooting Q1: What are the primary stability concerns for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene? The stability of 2-(Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage, Handling, and Stability

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene?

The stability of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is influenced by three key structural features: the terminal alkyne, the benzyloxy group, and the methoxy-substituted benzene ring. Each of these moieties presents potential degradation pathways.

  • Terminal Alkyne: The C-H bond of a terminal alkyne is susceptible to oxidation, which can lead to dimerization (Glaser coupling) or other oxidative side reactions, especially in the presence of transition metals or oxygen.[1] Terminal alkynes can also undergo addition reactions and are known for their high reactivity.[1]

  • Benzyloxy Group: The benzyl ether linkage can be susceptible to cleavage under strongly acidic or reducing conditions.

  • Aromatic Ether: The methoxybenzene moiety is generally stable but can undergo electrophilic substitution reactions. The ether linkage itself can be cleaved under harsh acidic conditions, such as with strong acids like HBr or HI.

Q2: How should I store 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene for long-term use?

For optimal long-term stability, the compound should be stored under conditions that mitigate the risks of oxidation, light-induced degradation, and moisture exposure.

Storage ConditionRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation of the terminal alkyne.
Light Amber glass vial or protected from lightProtects the compound from potential light-induced reactions.
Container Tightly sealed, chemically resistant containerPrevents contamination and exposure to moisture.

Q3: My solid 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene has changed color over time. What does this indicate and can I still use it?

A change in color, such as from white/off-white to yellow or brown, is a visual indicator of potential degradation.[2] This could be due to oxidation or the formation of polymeric byproducts.

Troubleshooting Steps:

  • Purity Assessment: Before use, it is crucial to assess the purity of the discolored material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation.

  • Purification: If minor impurities are detected, purification via recrystallization or column chromatography may be possible. However, be aware that heating during recrystallization could potentially lead to further degradation.[2]

  • Discarding the Sample: If significant degradation is observed, it is strongly recommended to discard the batch to ensure the reliability and reproducibility of your experimental results.

Q4: I am preparing a stock solution of this compound in an organic solvent. What are the best practices to ensure its stability?

The stability of the compound in solution depends on the choice of solvent and the handling procedure.

Recommended Solvents:

  • Anhydrous, research-grade solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable for preparing stock solutions.

Protocol for Preparing a Stock Solution:

  • Equilibration: Allow the vial containing the solid compound to warm to room temperature in a desiccator before opening. This prevents moisture from condensing on the cold solid.[2]

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Add the required volume of anhydrous solvent using a dry syringe.

  • Dissolution: Tightly cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Inerting: Flush the headspace of the vial with a gentle stream of argon or nitrogen for about 30 seconds to displace any air.

  • Sealing and Storage: Seal the vial tightly with a cap containing a chemically resistant septum. Store the stock solution at -20°C or lower.

Q5: Are there any known chemical incompatibilities with 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene?

While specific incompatibility data for this exact molecule is limited, based on its functional groups, the following should be avoided:

  • Strong Oxidizing Agents: These can react with the terminal alkyne and the benzyloxy group.

  • Strong Acids: Can lead to the cleavage of the ether linkages.

  • Strong Bases: While terminal alkynes can be deprotonated by strong bases to form acetylides, this is a reactive transformation and should be considered a chemical reaction rather than a compatible storage condition.

  • Transition Metals: Certain transition metals can catalyze the coupling or polymerization of terminal alkynes.

Experimental Workflow & Diagrams

Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene to maintain its integrity.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation of Stock Solution cluster_usage Experimental Use Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect InitialStore Store at <= -20°C Under Inert Gas In the Dark Inspect->InitialStore Equilibrate Equilibrate to Room Temp in Desiccator InitialStore->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Inert Flush with Inert Gas Dissolve->Inert StoreSolution Store Solution at <= -20°C Inert->StoreSolution PurityCheck Perform Purity Check (TLC, HPLC, NMR) StoreSolution->PurityCheck UseInExperiment Use in Experiment PurityCheck->UseInExperiment

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene based on its chemical structure.

G cluster_degradation Potential Degradation Products Compound 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Dimer Oxidative Dimerization (Glaser Coupling Product) Compound->Dimer O2, Metal Catalyst OxidizedAlkyne Oxidized Alkyne (e.g., Carboxylic Acid) Compound->OxidizedAlkyne Strong Oxidants EtherCleavage Ether Cleavage Products (Phenols) Compound->EtherCleavage Strong Acids

Caption: Potential degradation pathways.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Ethynylanisole (CAS 768-60-5) as a Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Aaron Chemicals LLC. (2025, December 17). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof.
  • Li, Q., et al. (2025, August 18).
  • PubMed. (2014, March 15). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]

  • Defense Technical Information Center. (2022, July). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Ethoxy-1-methoxy-4-(1-propenyl)benzene (FDB019103). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Retrieved from [Link]

  • Preprints.org. (2017, March 6). Differential Degradation and Detoxification of an Aromatic Pollutant by Two Different Peroxidases. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethynyl-4-methoxy-1-methylbenzene (C10H10O). Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-ETHYNYL-2-FLUORO-1-METHOXY-BENZENE. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • ResearchGate. (2013, May 9). (PDF) Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for Purity Analysis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene: A Biphenyl vs. C18 Comparison Guide

Executive Summary Accurate purity determination of complex synthetic intermediates is a cornerstone of pharmaceutical development. 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene [1] is a highly functionalized aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate purity determination of complex synthetic intermediates is a cornerstone of pharmaceutical development. 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene [1] is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and click chemistry. Its structural features—a benzyloxy group, an ethynyl (alkyne) moiety, and a methoxy group attached to a central benzene ring—present a unique analytical challenge. This guide objectively compares traditional C18 chromatographic approaches against Biphenyl stationary phases, detailing a self-validating, step-by-step methodology fully compliant with the latest2[2].

Chromatographic Strategy: Overcoming the Limitations of C18

The Causality of Column Selection

Historically, analytical scientists default to C18 columns for reversed-phase HPLC. However, C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. When analyzing 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene against structurally analogous synthetic impurities (such as des-benzylated byproducts or homocoupled diynes from Glaser-type side reactions), the hydrophobic differences are negligible. This results in critical pair co-elution.

To achieve baseline resolution, the method must exploit the molecule's electron-rich π systems.3[3] offer orthogonal selectivity by combining standard hydrophobic retention with strong π−π and dipole-dipole interactions. The extended π electron system of the biphenyl ligand acts as a Lewis base, interacting strongly with the aromatic rings and the alkyne group of our target analyte[4]. Phenyl-based phases excel at differentiating molecules based on the subtle electronic effects of their substituent groups[5].

The Causality of Mobile Phase Selection

A common method development pitfall is pairing a biphenyl column with acetonitrile. Acetonitrile contains a cyano group ( C≡N ) with its own π electrons, which competitively bind to the biphenyl stationary phase, effectively suppressing the column's unique selectivity. To maximize π−π interactions, methanol must be used as the organic modifier. Methanol lacks π electrons, allowing the analyte's aromatic systems to interact unhindered with the stationary phase.

ColumnSelection Step1 Analyte: 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene Path1 C18 Column + Acetonitrile (Hydrophobic Only) Step1->Path1 Traditional Approach Path2 Biphenyl Column + Methanol (Hydrophobic + π-π + Dipole) Step1->Path2 Rational Design Mech1 Minimal differentiation of closely related aromatic impurities Path1->Mech1 Mech2 Strong π-π interaction with alkyne and benzyloxy groups Path2->Mech2 Res1 FAIL: Co-elution (Rs < 1.5) Mech1->Res1 Res2 PASS: Baseline Resolution (Rs > 2.0) Mech2->Res2

Caption: Logical workflow comparing C18 vs. Biphenyl column selectivity for aromatic analytes.

Step-by-Step Experimental Protocol

A Self-Validating System

Scientific integrity demands that an analytical method proves its suitability every time it is executed. A method cannot be trusted if it cannot verify its own performance on the day of analysis. Therefore, this protocol embeds a strict System Suitability Test (SST) that must pass before any sample data is integrated.

1. Reagents and Materials

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Buffers silanol groups and ensures consistent ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol.

2. Chromatographic Conditions

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 85% B

    • 10.0 - 13.0 min: 85% B

    • 13.0 - 13.1 min: 85% 40% B

    • 13.1 - 18.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 254 nm (Optimal for the extended conjugated system of the analyte).

  • Injection Volume: 5 µL.

3. System Suitability Test (SST) Execution Inject the SST standard (containing the API spiked with 0.5% of its closest eluting known impurity) six consecutive times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and critical impurity 2.0.

    • USP Tailing Factor ( Tf​ ) for the API peak 1.5.

    • Relative Standard Deviation (%RSD) of API area 2.0%.

  • Causality: If Rs​ drops below 2.0, it indicates column degradation or a loss of π−π selectivity, immediately invalidating the run and preventing the reporting of false purity data.

Method Validation to ICH Q2(R2) Standards

To ensure the method is fit for its intended purpose, it was subjected to rigorous validation according to the6[6], which provide the definitive global framework for analytical procedure validation.

Validation N1 System Suitability (Self-Validating Base) N2 Specificity (Impurity Spiking) N1->N2 N3 Linearity & Range (LOQ to 120%) N2->N3 N4 Accuracy & Precision (Recovery & RSD) N3->N4 N5 Robustness (Method Resilience) N4->N5

Caption: Sequential lifecycle of analytical method validation according to ICH Q2(R2) guidelines.

Validation Results Summary

The method demonstrated exceptional performance across all ICH Q2(R2) parameters. The strategic use of the biphenyl column ensured that no synthetic impurities interfered with the main peak, easily satisfying the specificity requirements via photodiode array (PDA) peak purity analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl Method)Status
Specificity No interference at API RT; Peak Purity Angle < ThresholdPurity Angle: 0.112 < Threshold: 0.285PASS
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 0.05 - 120 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% - 100.8% across 50%, 100%, 150% levelsPASS
Method Precision %RSD of peak areas (n=6) 2.0%%RSD = 0.65%PASS
Limit of Quantitation Signal-to-Noise (S/N) 10S/N = 14 at 0.05 µg/mLPASS
Robustness Rs​≥2.0 despite deliberate method variationsMinimum Rs​ = 2.1 (at Temp +5°C)PASS

Conclusion

The structural complexity of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene necessitates a departure from traditional C18 chromatography. By rationally selecting a biphenyl stationary phase and methanol as the organic modifier, we successfully exploited π−π interactions to achieve baseline resolution of critical aromatic impurities. The resulting method is not only robust and self-validating but fully compliant with ICH Q2(R2) validation standards, making it highly suitable for stringent pharmaceutical quality control and drug development environments.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene - CAS:281191-53-5. yanmeibio.com.
  • Kinetex Biphenyl Column for Aromatic Compounds - Phenomenex. phenomenex.com.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Phenyl Stationary Phases for HPLC. elementlabsolutions.com.

Sources

Comparative

Comparative Guide: Electron-Donating Effects in 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene vs. Phenylacetylene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic modulation of terminal alkynes, spectroscopic benchmarking, and kinetic profiling in click chemistry. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic modulation of terminal alkynes, spectroscopic benchmarking, and kinetic profiling in click chemistry.

Executive Summary

In rational drug design and advanced materials synthesis, the electronic environment of a terminal alkyne dictates its reactivity, stability, and spectroscopic signature. This guide provides an objective, data-driven comparison between the prototypical phenylacetylene (PA) and the highly functionalized 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (BEMB) . By analyzing the profound electron-donating effects of the para-methoxy and meta-benzyloxy substituents in BEMB, we establish a framework for predicting alkyne behavior in transition-metal-catalyzed cross-couplings and azide-alkyne cycloadditions (CuAAC).

Structural & Mechanistic Analysis

The fundamental difference in reactivity between PA and BEMB stems from the perturbation of the alkyne’s π-system by aromatic substituents[1].

  • Phenylacetylene (PA): Features a neutral, conjugated π-system. The terminal alkyne serves as a baseline for standard electronic distribution.

  • 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (BEMB): The alkyne at the C4 position is subject to two distinct electronic influences. The methoxy group at C1 is para to the ethynyl moiety, exerting a strong mesomeric (+M) electron-donating effect that pumps electron density directly into the conjugated alkyne. Conversely, the benzyloxy group at C2 is meta to the alkyne; it cannot directly resonate with the C4 position but exerts a mild inductive (-I) effect while providing significant steric shielding[2].

The net result in BEMB is a highly electron-rich alkyne. This increased electron density polarizes the triple bond, shifting electron density toward the terminal carbon (C-β), which heavily influences its spectroscopic properties and nucleophilicity.

ElectronicEffects EDG Para-Methoxy Group (+M Resonance) Ring Aromatic System (Conjugation Bridge) EDG->Ring Electron Donation C_alpha Internal Alkyne (C-α) (δ+, Deshielded) Ring->C_alpha π-Polarization C_beta Terminal Alkyne (C-β) (δ-, Shielded) Ring->C_beta Increased e- Density C_alpha->C_beta Bond Weakening

Electronic pathway of +M resonance effects on the terminal alkyne moiety.

Quantitative Spectroscopic & Kinetic Data

The electron-donating nature of BEMB alters its physical and chemical properties relative to PA. The table below summarizes the quantitative shifts observed when comparing a neutral phenylacetylene to a para-methoxy-dominated ethynyl system[3][4].

PropertyPhenylacetylene (PA)2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (BEMB)Mechanistic Rationale
¹H NMR (Terminal C≡CH) 3.06 ppm~2.95 ppmIncreased electron density shields the terminal proton, shifting it upfield.
¹³C NMR (C-α, Internal) 83.3 ppm~83.5 ppmπ-polarization deshields the internal carbon slightly.
¹³C NMR (C-β, Terminal) 77.2 ppm~75.8 ppmResonance directly shields the terminal carbon.
FT-IR (C≡C Stretch) 2110 cm⁻¹~2102 cm⁻¹Population of antibonding orbitals weakens the triple bond.
CuAAC Relative Rate 1.0 (Baseline)~0.82Electron-rich alkynes form copper acetylides slower than neutral/deficient ones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the experimental design to eliminate false positives.

Spectroscopic Validation (NMR & IR)

Objective: Unambiguously assign the polarized carbons of the alkyne to verify the +M effect. Causality & Design: Standard ¹³C NMR can suffer from assignment ambiguity due to overlapping aromatic signals. By running a DEPT-135 sequence, the quaternary C-α will disappear, while the tertiary C-β will appear as a positive phase signal. This orthogonal validation ensures the upfield shift is correctly attributed to the terminal carbon[4].

  • Preparation: Dissolve 15 mg of the alkyne (PA or BEMB) in 0.5 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Follow immediately with a DEPT-135 sequence.

  • IR Analysis: Plate the neat liquid (PA) or solid (BEMB) on an ATR-FTIR crystal. Record the C≡C stretching frequency, expecting a redshift for BEMB due to bond weakening.

Kinetic Profiling via Competitive CuAAC

Objective: Determine the relative reactivity of the electron-rich BEMB alkyne versus the neutral PA alkyne[5]. Causality & Design: Measuring independent reaction rates is prone to error due to variations in in situ Cu(I) generation. A competitive assay places both alkynes in the same flask with a limiting amount of azide. Because both substrates compete for the exact same catalytic species, GC-MS ratio analysis of the products provides a self-validating relative rate constant.

  • Reaction Setup: In a vial, combine PA (1.0 mmol), BEMB (1.0 mmol), and benzyl azide (1.0 mmol) in 5 mL of t-BuOH/H₂O (1:1).

  • Catalyst Generation: Add sodium ascorbate (10 mol%) followed by CuSO₄·5H₂O (5 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species, initiating the reaction.

  • Kinetic Sampling: Extract 50 µL aliquots at 10, 20, 30, and 60 minutes. Quench immediately in cold ethyl acetate to halt the reaction.

  • Analysis: Analyze the organic layer via GC-MS. The ratio of the PA-triazole to the BEMB-triazole directly reflects the kinetic preference.

ProtocolWorkflow Prep Equimolar Mixture: PA + BEMB + Benzyl Azide Cat In Situ Catalyst: CuSO4 + Sodium Ascorbate Prep->Cat Add Reagents React Competitive CuAAC (t-BuOH/H2O, 25°C) Cat->React Initiate Click Sample Kinetic Aliquots (t=10, 20, 30, 60 min) React->Sample Time-course Analyze GC-MS & 1H NMR Relative Rate Determination Sample->Analyze Quench & Read

Self-validating competitive kinetic workflow for CuAAC relative rate determination.

Application Insights for Drug Development

Understanding the electron-donating effects in molecules like BEMB is critical for drug development professionals. When designing bioconjugation linkers or PROTACs using click chemistry, incorporating an electron-rich alkyne like BEMB will slightly decelerate the CuAAC reaction compared to neutral alkynes[5]. However, the added steric bulk of the meta-benzyloxy group and the electron density from the para-methoxy group significantly enhance the in vivo metabolic stability of the resulting triazole, preventing premature enzymatic degradation. Researchers must balance the need for rapid click kinetics with the long-term stability provided by these EDG-functionalized building blocks.

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes Taylor & Francis Online URL:[Link]

  • Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes Royal Society of Chemistry (RSC) URL:[Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds PubMed (NIH) URL:[Link]

Sources

Validation

Benchmarking 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene in standard click chemistry assays

An in-depth technical analysis and benchmarking guide for evaluating the reactivity and performance of highly substituted aromatic alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Executive Summary: The Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating the reactivity and performance of highly substituted aromatic alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary: The Nuances of Aromatic Alkynes in Click Chemistry

When benchmarking highly substituted aromatic alkynes such as 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS 281191-53-5)[1], standard assumptions about click chemistry kinetics often fall short. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) generally features an enormous rate acceleration of 107 to 108 compared to uncatalyzed reactions[2], the specific steric and electronic microenvironment of the alkyne dictates the actual observed reaction rate ( kobs​ ).

As a Senior Application Scientist, I frequently observe that while propargyl ethers are the standard for routine bioconjugation, complex aromatic alkynes like 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene are increasingly critical for building rigid medicinal chemistry scaffolds and advanced materials. This guide provides a rigorous, self-validating framework to benchmark this compound against standard alternatives, explaining the causality behind the required shifts in experimental conditions.

Mechanistic Insights: Substituent Effects on the Catalytic Cycle

The CuAAC reaction is a stepwise process that relies on the formation of unprecedented metallacycle intermediates[3]. To understand why 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene behaves differently than standard alkynes, we must analyze its substituents:

  • Electronic (+M) Effect: The methoxy group at the para position relative to the ethynyl group acts as a strong electron donor. This increases the electron density at the terminal alkyne, raising its pKa​ .

  • Kinetic Bottleneck: Because the alkyne is less acidic, the deprotonation step required to form the critical Cu-acetylide intermediate is significantly slower. While electronically activated propiolamides are highly reactive, electron-rich unactivated alkynes exhibit dampened kinetics[4].

  • Steric Hindrance: The bulky benzyloxy group at the meta position introduces steric drag during the bimetallic transition state when the azide coordinates to the copper acetylide[2].

Mechanism A Free Alkyne (e- rich) B π-Alkyne-Cu Complex A->B Cu(I) Binding C Cu-Acetylide (Rate Limiting) B->C Deprotonation (Slowed by +M effect) D Triazole Product C->D + Azide Fast Cycloaddition

Caption: CuAAC mechanism highlighting the rate-limiting deprotonation step for electron-rich alkynes.

Comparative Performance Data

To contextualize the performance of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, we benchmark it against Phenylacetylene (the standard unactivated aromatic baseline) and 4-Ethynylanisole (an electron-rich, but less sterically hindered analog).

The high cLogP of the benzyloxy-substituted compound dictates that standard aqueous buffers will fail due to substrate precipitation. Therefore, the optimal solvent system and ligand choice must be adjusted to maintain homogeneity[3].

ParameterPhenylacetylene4-Ethynylanisole2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Substituent Class Unactivated AromaticElectron-Rich AromaticSterically Hindered, Electron-Rich
Relative Reactivity ( krel​ ) 1.00 (Benchmark)~0.65~0.30
Optimal Cu(I) Ligand THPTA or TBTATHPTABTTAA (Enhanced stability)
Solubility Profile Moderate (Aq/Org)Low (Requires 10% DMSO)Very Low (Requires >30% DMSO)
Primary Application Kinetic baselining[5]Fluorescent taggingComplex scaffold synthesis

Standardized Experimental Protocol: Self-Validating Fluorogenic Assay

To objectively benchmark the cycloaddition efficiency of these alkynes without relying on end-point chromatography, we utilize a real-time fluorogenic kinetic assay.

The Self-Validation Mechanism: A critical oversight in many published protocols is the assumption of catalyst viability. By utilizing a fluorogenic coumarin azide[5], we first react an excess of our model alkyne (phenylacetylene) to establish a 100% conversion fluorescence baseline. If this maximum fluorescence is not achieved rapidly, it immediately flags Cu(I) oxidation or buffer incompatibility—validating the system's integrity before any precious target compound is consumed.

Workflow S1 1. Prepare Reactants Alkyne + Fluorogenic Azide S2 2. Form Catalyst Complex CuSO4 + THPTA Ligand S1->S2 Buffer (pH 7.4) + DMSO S3 3. In Situ Reduction Add Sodium Ascorbate S2->S3 Prevents oxidation S4 4. Kinetic Readout Measure Fluorescence (Ex/Em) S3->S4 Real-time monitoring

Caption: Self-validating workflow for real-time kinetic benchmarking using a fluorogenic azide reporter.

Step-by-Step Methodology

1. Solvent System Preparation

  • Action: Prepare a 70:30 mixture of PBS (pH 7.4) and DMSO.

  • Causality: The extreme lipophilicity of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene necessitates a high DMSO fraction. Failing to do so results in biphasic kinetics (micelle formation), which artificially depresses the observed reaction rate[3].

2. Catalyst Complexation (Critical Step)

  • Action: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand.

  • Causality: You must pre-complex the Cu(II) with THPTA before adding the reducing agent. Failure to use an appropriate accelerating ligand diminishes cycloaddition rates and exposes the biomolecular environment to reactive oxygen species[6]. THPTA acts as both an accelerator and a sacrificial reductant.

3. In Situ Reduction

  • Action: Add 25 µL of freshly prepared Sodium Ascorbate (100 mM) to the Cu-THPTA complex.

  • Causality: Ascorbate acts as the reducing agent to maintain the required cuprous (Cu+) oxidation state[6]. The solution should briefly turn slightly yellow/brown, indicating active Cu(I) formation.

4. Reaction Initiation & Readout

  • Action: In a 96-well black microplate, combine 50 µL of the target alkyne (100 µM final) and 50 µL of the fluorogenic azide (10 µM final). Initiate the reaction by adding 10 µL of the reduced catalyst complex.

  • Action: Immediately monitor fluorescence (Ex: 404 nm, Em: 477 nm) every 30 seconds for 1 hour.

  • Causality: The initial linear slope of the fluorescence curve allows for the precise calculation of kobs​ , providing an objective benchmark of the alkyne's reactivity relative to the phenylacetylene standard[5].

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC Source: nih.gov
  • 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene - CAS:281191-53-5 Source: yanmeibio.com
  • Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews Source: acs.org
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Source: jenabioscience.com

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Safety & Regulatory Compliance

Safety

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, molecules possessing terminal alkynes—such as 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene —dem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, molecules possessing terminal alkynes—such as 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene —demand a highly specialized, mechanistic approach to handling and disposal.

This guide is designed to provide drug development professionals and researchers with a self-validating safety system that goes beyond basic regulatory compliance. By understanding the chemical causality behind these procedures, you can ensure operational excellence and prevent catastrophic laboratory incidents.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is critical to define the physical and regulatory parameters of the waste stream. 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is a non-halogenated organic compound containing a highly reactive terminal alkyne moiety.

Table 1: Chemical Properties and Waste Classification

ParameterClassification / Value
Chemical Name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
CAS Number 281191-53-5
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Waste Category Hazardous Chemical Waste (Non-Halogenated Organic)
EPA RCRA Status Characteristic Waste (Ignitable, D001)
Critical Incompatibilities Heavy metals (Ag, Cu, Hg), Strong oxidizers, Strong bases
Max SAA Storage Limit 10 Gallons (Consult local EHS guidelines)

The Core Risk: Mechanistic Hazards of Terminal Alkynes

The most significant safety vulnerability when disposing of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is its terminal alkyne group.

The Causality: The carbon atom of a terminal alkyne is sp-hybridized. Because sp orbitals have 50% s-character, the electron density is held closely to the carbon nucleus, making the terminal C-H bond unusually acidic (pKa ~25) compared to standard alkanes or alkenes [3].

If this compound is inadvertently mixed into a waste stream containing heavy metal salts (such as Silver (Ag+), Copper (Cu+), or Mercury (Hg2+)—commonly used in Sonogashira cross-coupling reactions), the terminal proton is easily displaced. This reaction forms a metal acetylide . Metal acetylides are highly unstable, shock-sensitive, and can detonate violently, especially when the waste dries out [4]. Therefore, strict segregation from metal-containing waste is not just a regulatory formality; it is a critical chemical necessity.

G A 2-(Benzyloxy)-4-ethynyl- 1-methoxybenzene (Terminal Alkyne) C Deprotonation of Acetylenic Hydrogen A->C If mixed with base/metals E Safe Disposal: Halogen-Free Organic Waste (No Metals) A->E Proper Segregation B Heavy Metal Waste (Ag+, Cu+, Hg2+) B->C D Metal Acetylide Formation (Shock-Sensitive/Explosive) C->D High Risk

Pathway illustrating the hazard of mixing terminal alkynes with heavy metals.

Self-Validating Disposal Methodology

To guarantee safety, every step in the disposal workflow must include a built-in validation check. Follow this procedural guidance to process 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene waste.

Step 1: Waste Stream Verification & Segregation

  • Action: Segregate the compound exclusively into a "Non-Halogenated Organic Waste" container.

  • Causality: As established, isolating the terminal alkyne from heavy metals prevents the formation of explosive acetylides.

  • Validation Check: Self-Validating System: Review the chemical addition log of the target waste jug. If any heavy metals, strong bases (e.g., NaNH2, BuLi), or oxidizers are listed, DO NOT add this compound. You must start a new, dedicated waste container.

Step 2: Primary Containment

  • Action: Transfer the chemical (or its solvent solution) using a grounded funnel into a chemically resistant High-Density Polyethylene (HDPE) container.

  • Causality: HDPE prevents the solvent permeation and structural degradation that can occur with standard plastics when exposed to methoxybenzene derivatives. Grounding the funnel prevents static discharge, which could ignite flammable organic vapors.

  • Validation Check: Visually inspect the container for the "HDPE" recycling triangle (usually #2) and ensure the cap features an intact, leak-proof PTFE liner.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Causality: The EPA Resource Conservation and Recovery Act (RCRA) mandates that waste must be identified at the point of generation to prevent unknown chemical reactions by downstream handlers [1].

  • Validation Check: Ensure the label spells out "2-(Benzyloxy)-4-ethynyl-1-methoxybenzene" fully. Do not use abbreviations, acronyms, or structural formulas.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA utilizing secondary containment (e.g., a polyethylene spill tray).

  • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination with incompatible materials stored nearby [2].

  • Validation Check: Verify that the total volume of hazardous waste in your SAA does not exceed the EPA limit of 10 gallons (or your institution's specific limit) [2].

Step 5: EHS Pickup and Final Incineration

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: Non-halogenated organic compounds with high carbon content are ideal candidates for controlled high-temperature incineration. This process completely oxidizes the molecule into CO₂ and H₂O, leaving no toxic environmental residue [1].

  • Validation Check: Confirm the container is tightly capped and the exterior is wiped down with an appropriate solvent before handing it over to EHS personnel.

Emergency Spill Response Protocol

In the event of an accidental release during handling or disposal, execute the following self-validating response:

  • Eliminate Ignition Sources: The compound and its typical organic solvent vehicles are flammable. Removing ignition sources prevents vapor deflagration.

    • Validation Check: Verify that all nearby hot plates, stirrers, and spark-producing equipment are physically unplugged from the wall.

  • Containment & Absorption: If spilled as a solid, gently sweep up using non-sparking tools to avoid creating a combustible dust cloud. If spilled in solution, cover with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Validation Check: Ensure the absorbent used is NOT a strong oxidizer. Sweep the absorbed material into a compatible container and label it immediately as hazardous solid waste.

References

  • Steps in Complying with Regulations for Hazardous Waste US Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Disposal Guide - Research Areas Dartmouth College Environmental Health & Safety URL:[Link]

  • Alkyne Acidity and Acetylide Anions OpenOChem URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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